Pyridine-2,6-diethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWBJJFJGROCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148209 | |
| Record name | Pyridine-2,6-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-36-7 | |
| Record name | 2,6-Pyridinediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridine-2,6-diethanol: A Technical Guide for Scientific Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of Pyridine-2,6-diethanol for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, with the CAS number 1077-36-7, is a disubstituted pyridine derivative.[1][2] Its structure, featuring a central pyridine ring with two ethanol substituents at the 2 and 6 positions, makes it a subject of interest in coordination chemistry and as a potential building block in the synthesis of more complex molecules. This technical guide provides a summary of the available chemical and physical properties of this compound. It is important to distinguish this compound from the closely related and more extensively documented pyridine-2,6-dimethanol (CAS 1195-59-1). This guide will focus exclusively on the available data for this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring with ethanol groups attached to the carbon atoms at the 2 and 6 positions. The IUPAC name for this compound is 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol.[1][2]
Table 1: Chemical Identifiers and Computed Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| CAS Number | 1077-36-7 |
| IUPAC Name | 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol |
| Canonical SMILES | C1=CC(=NC(=C1)CCO)CCO |
| InChI Key | VSZWBJJFJGROCO-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 53.4 Ų |
Table 2: Physical Properties of this compound [1]
| Property | Value |
| Boiling Point | 307°C at 760 mmHg |
| Density | 1.166 g/cm³ |
| Flash Point | 139.5°C |
Spectral Data
Comprehensive experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed scientific literature. For the related compound, pyridine-2,6-dimethanol, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.70 (t, J=7.6 Hz, 1H), 7.20 (d, J=7.7 Hz, 2H), and 4.78 (s, 4H).[6] The FT-IR spectrum of pyridine-2,6-dimethanol shows a characteristic O-H band around 3360 cm⁻¹.[8]
Experimental Protocols
Detailed and verified experimental protocols for the synthesis of this compound are not described in the available scientific literature. General synthetic strategies for disubstituted pyridines could potentially be adapted for its synthesis.
Applications in Drug Development and Research
The pyridine moiety is a common scaffold in many pharmaceutical compounds due to its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[][10] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][12][13] However, specific studies on the biological activity, medicinal applications, or involvement in signaling pathways of this compound have not been found in the reviewed literature.
The ethanol side chains of this compound offer potential sites for further functionalization, suggesting its utility as a precursor for more complex molecules in drug discovery and materials science.
Coordination Chemistry
Conclusion
This compound is a disubstituted pyridine with potential applications in chemical synthesis and coordination chemistry. However, there is a significant lack of comprehensive experimental data regarding its physical properties, spectral characteristics, and synthesis. Furthermore, its biological activity and potential applications in drug development remain unexplored. Further research is required to fully characterize this compound and to investigate its potential uses.
Mandatory Visualization
Due to the lack of available information on signaling pathways, detailed experimental workflows, or established logical relationships for this compound in the scientific literature, a meaningful diagram using Graphviz (DOT language) that meets the specified requirements cannot be generated at this time. The creation of a diagram would require data that is not present in the search results.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C9H13NO2 | CID 70645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-Pyridinedimethanol, 98% | Fisher Scientific [fishersci.ca]
- 5. 2,6-Pyridinedimethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 7. 2,6-吡啶二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
- 14. 2,6-Pyridinedimethanol(1195-59-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing pyridine-2,6-diethanol, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 2,6-lutidine. This document details both classical chemical methodologies and modern biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.
Introduction
This compound, also known as 2,6-bis(hydroxymethyl)pyridine, is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, macrocyclic ligands, and biopolymers.[1][2] Its symmetrical structure and the reactivity of its two primary alcohol functional groups make it a versatile precursor for further chemical modifications. The synthesis of this diol from 2,6-lutidine typically involves the oxidation of the two methyl groups to hydroxymethyl groups. This guide will explore the predominant multi-step chemical synthesis involving oxidation and subsequent reduction, as well as a more recent and sustainable one-pot biocatalytic process.
Chemical Synthesis Route: Oxidation and Reduction
A well-established and frequently cited method for the synthesis of this compound from 2,6-lutidine is a two-step process. The first step involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid. The second step is the reduction of these carboxylic acid groups to the corresponding alcohols.[2][3]
2.1. Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
The oxidation of the sterically hindered methyl groups of 2,6-lutidine requires a strong oxidizing agent. Potassium permanganate (KMnO₄) is commonly employed for this transformation.[2][3]
2.2. Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to this compound
The reduction of the dicarboxylic acid to the diol can be achieved using various reducing agents. A common method involves the use of a sodium borohydride/iodine system in an appropriate solvent like tetrahydrofuran (THF).[3] An alternative, more traditional approach involves the esterification of the dicarboxylic acid followed by reduction of the resulting diester.[3]
2.3. Quantitative Data for Chemical Synthesis
The following table summarizes the quantitative data reported for the chemical synthesis of this compound from 2,6-lutidine.
| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield | Melting Point |
| Oxidation | 2,6-Lutidine, Water | Potassium Permanganate | Water | 60-100°C | 2-10 hours | 80% | 220°C |
| Reduction | 2,6-Pyridinedicarboxylic Acid, THF | Sodium Borohydride, Iodine | THF | -5°C to room temp. | 1.5 hours | 72% | 111-112°C |
Data sourced from patent CN105646334A.[3]
2.4. Experimental Protocols for Chemical Synthesis
Protocol 1: Oxidation of 2,6-Lutidine [3]
-
In a four-necked flask, mix commercially available 2,6-lutidine with a specific amount of water.
-
While stirring, add a measured quantity of potassium permanganate in batches, maintaining the reaction temperature between 60-100°C.
-
Continue the reaction for 2-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture by suction to remove insoluble materials.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid solid.
Protocol 2: Reduction of 2,6-Pyridinedicarboxylic Acid [3]
-
In a 500 mL three-necked flask, add 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of THF.
-
Cool the mixture to -5°C using an ice-salt bath.
-
While stirring, add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches.
-
Allow the reaction to proceed for 30 minutes after the addition is complete, or until gas generation ceases.
-
Dissolve 0.05 mol of iodine in 80 mL of THF and add it dropwise to the reaction mixture.
-
After the addition of the iodine solution is complete, remove the ice bath and allow the mixture to warm to room temperature naturally.
-
Continue the reaction for 1.5 hours.
-
Adjust the pH of the solution to neutral by adding 3 mol/L hydrochloric acid.
-
Filter the mixture to remove any solid precipitate.
-
Evaporate the solvent from the filtrate.
-
Extract the residue with ethyl acetate.
-
Dry the organic extract with anhydrous magnesium sulfate and then evaporate the solvent to obtain the white crystalline product, 2,6-pyridinedimethanol.
Biocatalytic Synthesis Route
A novel and more sustainable approach to the synthesis of this compound is through a one-pot biocatalytic process.[4] This method utilizes recombinant microbial whole cells as catalysts to directly convert 2,6-lutidine to the desired diol.[4] This biocatalytic route offers a simpler and more environmentally friendly alternative to the multi-step chemical synthesis.[4]
3.1. Quantitative Data for Biocatalytic Synthesis
The following table summarizes the key performance indicators for the biocatalytic synthesis of this compound.
| Parameter | Value |
| Titer | > 12 g L⁻¹ |
| Space-Time Yield | 0.8 g L⁻¹ h⁻¹ |
Data sourced from "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis".[4]
Visualizing the Synthesis
4.1. Chemical Reaction Pathway
The following diagram illustrates the two-step chemical synthesis of this compound from 2,6-lutidine.
Caption: Chemical synthesis route from 2,6-lutidine to this compound.
4.2. Experimental Workflow for Chemical Synthesis
This diagram outlines the major steps involved in the laboratory-scale chemical synthesis and purification of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-lutidine can be effectively achieved through both traditional chemical methods and modern biocatalytic routes. The chemical synthesis, while reliable, involves multiple steps and the use of strong oxidizing and reducing agents. In contrast, the biocatalytic approach presents a promising, sustainable alternative that simplifies the process to a single pot reaction. The choice of method will depend on the specific requirements of the researcher or organization, including scale, cost, and environmental considerations. This guide provides the necessary technical details to enable informed decisions and facilitate the practical implementation of either synthetic strategy.
References
- 1. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Pyridine-2,6-diethanol (CAS: 1195-59-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridine-2,6-diethanol (CAS number: 1195-59-1), a versatile heterocyclic organic compound. This document outlines its chemical and physical properties, detailed synthesis protocols, and key applications in coordination chemistry and as a precursor for biologically active molecules.
Core Properties and Data
This compound, also known as 2,6-bis(hydroxymethyl)pyridine, is a white to off-white crystalline solid at room temperature.[1] Its structure features a central pyridine ring substituted at the 2 and 6 positions with hydroxymethyl groups, providing it with both aromatic and alcohol functionalities. This unique structure contributes to its utility as a tridentate ligand in coordination chemistry.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [3][4] |
| Molecular Weight | 139.15 g/mol | [3][4] |
| Melting Point | 112-114 °C | [5] |
| Boiling Point | 185 °C at 15 mmHg | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [6] |
| logP (Octanol/Water Partition Coefficient) | 0.066 (Crippen Calculated) | [3] |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (t, J=7.6 Hz, 1H), 7.20 (d, J=7.7 Hz, 2H), 4.78 (s, 4H) |
| IR (Infrared) | Key stretches indicating O-H and C-N bonds. |
| Mass Spectrometry (EI) | Molecular ion peak consistent with the molecular weight.[5] |
Synthesis and Experimental Protocols
This compound is synthetically produced and is not known to occur naturally.[1] The most common laboratory synthesis routes involve the reduction of pyridine-2,6-dicarboxylic acid derivatives.
Experimental Protocol 1: Reduction of Dimethyl Pyridine-2,6-dicarboxylate
This method utilizes sodium borohydride to reduce the ester functionalities to alcohols.
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol)
-
Anhydrous ethanol (40 mL)
-
Sodium borohydride (7.8 g, 200 mmol)
-
Acetone
-
Aqueous potassium carbonate
-
Chloroform
-
Ice bath, steam bath, rotary evaporator, extraction apparatus
Procedure:
-
Dissolve dimethyl pyridine-2,6-dicarboxylate in anhydrous ethanol in a flask and cool the mixture in an ice bath.
-
Slowly add sodium borohydride in batches over 15 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for 2 hours.
-
Heat the mixture to reflux using a steam bath for 10 hours.
-
Remove the solvent by vacuum distillation.
-
Add acetone to the residue and heat on a steam bath for 1 hour, then remove the acetone by vacuum distillation.
-
Treat the resulting residue with aqueous potassium carbonate and heat on a steam bath for 1 hour, followed by solvent removal under vacuum.
-
Dissolve the final residue in water and perform continuous extraction with chloroform for 10 hours.
-
Dry the chloroform extract and evaporate the solvent to yield this compound. The reported yield is approximately 87%.
Experimental Protocol 2: Synthesis from 2,6-dibromomethylpyridine
This protocol involves the hydrolysis of 2,6-dibromomethylpyridine.
Materials:
-
2,6-dibromomethylpyridine (2640 g)
-
30% aqueous sodium hydroxide solution (3 L)
-
Ethanol (10 L)
-
Dichloromethane
-
Ice water
Procedure:
-
In a 20 L reaction flask, combine 2,6-dibromomethylpyridine, 30% aqueous sodium hydroxide solution, and ethanol.
-
Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 L of ice water and stir for 20 minutes.
-
Extract the aqueous phase twice with 10 L of dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the solid product. This method has a reported yield of 88.6%.[7]
Applications in Research and Development
This compound serves as a crucial building block in various scientific domains, from coordination chemistry to drug discovery.
Coordination Chemistry and Catalysis
The geometry of this compound makes it an excellent tridentate ligand, capable of forming stable complexes with a variety of transition metals. These metal complexes are investigated for their catalytic activities and unique structural properties.
Caption: Simplified HIF-1α signaling pathway and potential inhibition.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. [2][5] Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. [2]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [2]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [8]* In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [2] * Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [2] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in coordination chemistry and emerging potential in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its hydroxymethyl groups make it an attractive starting material for a wide range of chemical transformations. Researchers and drug development professionals can leverage the properties of this compound to design novel catalysts, functional materials, and biologically active molecules. Careful adherence to safety protocols is essential when handling this compound.
References
- 1. 2,6-Pyridinedimethanol(1195-59-1) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 5. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 2,6-diethyl- [webbook.nist.gov]
- 8. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyridine-2,6-diethanol: A Technical Guide
Introduction
Pyridine-2,6-diethanol, a key intermediate in pharmaceutical and materials science, possesses a unique molecular architecture that gives rise to characteristic spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, complete with detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and drug development professionals.
Spectroscopic Data
The structural features of this compound, including the aromatic pyridine ring, the two equivalent ethanol substituents, and the hydroxyl groups, are clearly delineated in its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chains.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.70 | Triplet (t) | 7.6 | 1H | Py-H4 |
| 7.20 | Doublet (d) | 7.7 | 2H | Py-H3, H5 |
| 4.78 | Singlet (s) | - | 4H | -CH₂- (methylene) |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in this compound.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 158.5 | Quaternary | Py-C2, C6 |
| 137.2 | Tertiary | Py-C4 |
| 120.1 | Tertiary | Py-C3, C5 |
| 64.2 | Primary | -CH₂- (methylene) |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of hydroxyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3360 | O-H stretch | Alcohol |
| ~3050 | C-H stretch (aromatic) | Pyridine ring |
| ~2920, ~2850 | C-H stretch (aliphatic) | Methylene groups |
| ~1580, ~1450 | C=C and C=N stretching | Pyridine ring |
| ~1050 | C-O stretch | Alcohol |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate acquisition parameters, including a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities and coupling constants.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Maintain the same lock and shim settings.
-
Set the acquisition parameters for ¹³C NMR, including a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Process the spectrum by performing an ATR correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine-2,6-diethanol (CAS: 1077-36-7) is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical development. This document provides a comprehensive overview of its known physicochemical properties, with a focus on solubility and stability. A critical review of publicly available data indicates a significant lack of quantitative solubility and stability studies for this specific compound. Consequently, this guide provides a theoretical assessment of its expected behavior based on its chemical structure and outlines detailed, standardized experimental protocols for researchers to generate the necessary empirical data. These protocols include the shake-flask method for thermodynamic solubility determination and a comprehensive forced degradation study to assess stability under various stress conditions as recommended by ICH guidelines.
Compound Identification and Properties
This compound is characterized by a central pyridine ring substituted at the 2 and 6 positions with ethanol groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[6-(2-hydroxyethyl)-2-pyridinyl]ethanol | PubChem[1] |
| Synonyms | 2,6-pyridinediethanol, 2,6-bis(2-hydroxyethyl)pyridine | PubChem[1] |
| CAS Number | 1077-36-7 | PubChem[1] |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 167.20 g/mol | PubChem[1] |
| Boiling Point | 307°C at 760 mmHg | Alfa Chemistry[2] |
| Flash Point | 139.5°C | Alfa Chemistry[2] |
| Density | 1.166 g/cm³ | Alfa Chemistry[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 53.4 Ų | PubChem[1] |
| XLogP3-AA (LogP) | 0.1 | PubChem[1] |
Solubility Profile
Currently, there is a lack of specific, quantitative experimental data for the solubility of this compound in various solvents. However, its molecular structure allows for a qualitative assessment.
Theoretical Assessment: The molecule possesses two hydroxyl (-OH) groups and a nitrogen atom within the pyridine ring, which can act as hydrogen bond donors and acceptors, respectively[1]. This suggests a high affinity for polar solvents. The pyridine ring also contributes to the molecule's polarity. Therefore, this compound is expected to be readily soluble in polar protic solvents such as water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane and toluene. The positive LogP value of 0.1 indicates a near-equal partitioning between octanol and water, suggesting some lipophilic character alongside its hydrophilicity[1].
Stability Profile
Theoretical Assessment: The pyridine ring is a stable aromatic system, but it can be susceptible to degradation under harsh conditions.
-
pH: The pyridine nitrogen is basic and can be protonated under acidic conditions, which may alter its properties but not necessarily lead to degradation. Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative reactions.
-
Oxidation: The molecule could be susceptible to oxidation, particularly at the ethanol side chains or the pyridine ring itself, in the presence of strong oxidizing agents[3]. Pyridine N-oxides are possible degradation products[3].
-
Light: As a heterocyclic aromatic compound, it may be susceptible to photolytic degradation.
-
Temperature: Thermal decomposition is possible at elevated temperatures, as is common for organic molecules.
To determine the definitive solubility and stability profiles, empirical testing is required. The following sections provide detailed protocols for these investigations.
Experimental Protocols
The following are standard, detailed methodologies for determining the thermodynamic solubility and assessing the chemical stability of an organic compound like this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[4][5]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[6]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess solid is crucial to ensure saturation is reached[5].
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to facilitate the separation of undissolved solid.[4]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) using the measured concentration and the dilution factor.
References
- 1. This compound | C9H13NO2 | CID 70645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Molecular weight and formula of Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridine-2,6-diethanol. Intended for a scientific audience, this document consolidates available data on the compound's molecular characteristics. It is important to note that while general synthetic strategies for pyridine derivatives are well-established, specific, detailed experimental protocols for this compound are not widely documented in publicly available literature. Similarly, information regarding its specific biological activities and signaling pathways is limited. This guide serves as a foundational resource, presenting the known data and highlighting areas for potential future investigation.
Core Molecular and Physicochemical Properties
This compound is a pyridine derivative with two ethanol substituents at the 2 and 6 positions of the pyridine ring. Its fundamental properties are summarized below.
Quantitative Data Summary
The following table outlines the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | PubChem[1] |
| Molecular Weight | 167.20 g/mol | PubChem[1] |
| IUPAC Name | 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | PubChem[1] |
| CAS Number | 1077-36-7 | Alfa Chemistry[2] |
| Density | 1.166 g/cm³ | Alfa Chemistry[2] |
| Boiling Point | 307°C at 760 mmHg | Alfa Chemistry[2] |
| Flash Point | 139.5°C | Alfa Chemistry[2] |
| Canonical SMILES | C1=CC(=NC(=C1)CCO)CCO | Alfa Chemistry[2] |
| InChI Key | VSZWBJJFJGROCO-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
It is important to distinguish this compound from the more extensively documented compound, 2,6-Pyridinedimethanol (CAS: 1195-59-1). While structurally similar, 2,6-Pyridinedimethanol possesses hydroxymethyl groups instead of hydroxyethyl groups. For 2,6-Pyridinedimethanol, detailed synthetic protocols exist, such as the reduction of 2,6-pyridinedicarboxylic acid or its esters. A common method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by reduction using a system like sodium borohydride and iodine to yield 2,6-pyridinedimethanol.
A logical, though currently undocumented, synthetic route to this compound could potentially involve the use of starting materials with the required two-carbon chain length for the ethanol side chains.
Biological Activity and Signaling Pathways
There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. The broader class of pyridine derivatives, however, is of great interest in medicinal chemistry and drug development. Pyridine scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable pharmacophore.
Given the structural features of this compound, specifically the two hydroxyethyl groups, it could potentially act as a ligand for metal ions or participate in hydrogen bonding with biological macromolecules. However, without experimental data, any discussion of its biological role remains speculative.
Mandatory Visualizations
As no specific signaling pathways or complex experimental workflows for this compound were found, a diagram of its molecular structure is provided below to fulfill the visualization requirement.
Figure 1: Molecular structure of this compound.
Applications in Research and Drug Development
While specific applications for this compound are not detailed in the available literature, its structural motifs suggest potential areas of interest for researchers. As a bidentate or tridentate ligand, it could be used in coordination chemistry to form complexes with various metal ions. Such complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents.
In the context of drug development, the pyridine core is a well-established scaffold. The hydroxyethyl side chains could be modified to introduce other functional groups, allowing for the creation of a library of compounds for screening against various biological targets. The alcohol functionalities also offer handles for conjugation to other molecules, such as polymers or targeting moieties.
Conclusion
This compound is a distinct chemical entity with a defined molecular formula and weight. While its basic physicochemical properties are known, there is a notable absence of in-depth research on its synthesis, biological activity, and potential applications in the public domain. This guide provides the currently available information and underscores the opportunity for further research to explore the potential of this compound in various scientific disciplines, from materials science to medicinal chemistry. Researchers are encouraged to clearly distinguish this compound from the more thoroughly investigated 2,6-Pyridinedimethanol to ensure clarity in future studies.
References
Navigating the Physicochemical Landscape of Pyridine-2,6-diethanol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of pyridine-2,6-diethanol and the closely related compound, 2,6-bis(hydroxymethyl)pyridine. Understanding these fundamental properties is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where these compounds serve as versatile building blocks. This document also outlines generalized experimental protocols for determining these thermal characteristics and presents a conceptual workflow for physicochemical property determination.
Distinction Between this compound and 2,6-Bis(hydroxymethyl)pyridine
It is crucial to distinguish between two structurally similar but distinct compounds that are often discussed in the same chemical space:
-
This compound (CAS 1077-36-7): Features two hydroxyethyl groups attached to the pyridine ring at the 2 and 6 positions.
-
2,6-Bis(hydroxymethyl)pyridine (also known as 2,6-Pyridinedimethanol, CAS 1195-59-1): Contains two hydroxymethyl groups at the same positions on the pyridine ring.
This guide will present the available data for both compounds to provide a clear and comprehensive resource.
Physicochemical Data
The melting and boiling points are critical parameters for the purification, handling, and storage of chemical compounds. The following tables summarize the reported values for this compound and 2,6-bis(hydroxymethyl)pyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Boiling Point | 307 °C | at 760 mmHg[1] |
Table 2: Physicochemical Properties of 2,6-Bis(hydroxymethyl)pyridine
| Property | Value | Conditions |
| Melting Point | 111-115 °C[2] | Not Specified |
| 112-115 °C[3] | Not Specified | |
| 112-114 °C | (lit.)[4] | |
| 108-118 °C | (clear melt)[5] | |
| 89-93 °C[6] | Not Specified | |
| Boiling Point | 185 °C | at 15 mmHg[2] |
Experimental Protocols for Thermal Analysis
While specific experimental details from the cited sources are not provided, the determination of melting and boiling points typically follows standardized laboratory procedures.
Melting Point Determination
A common and reliable method for determining the melting point of a crystalline solid is through capillary melting point apparatus .
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid can be determined using several methods, including distillation or a micro-boiling point determination for smaller sample sizes.
Methodology for Micro-Boiling Point:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube is gently heated in a heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For substances with high boiling points, this is often performed under reduced pressure to prevent decomposition.
Conceptual Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity, such as this compound or its analogs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,6-Pyridinedimethanol, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 5. 2,6-Pyridinedimethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2,6-Bis(hydroxymethyl)pyridine Chemical Properties, Uses, Safety Data & China Suppliers – High Purity Pyridine Derivatives Information [pipzine-chem.com]
Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the thermogravimetric analysis (TGA) of Pyridine-2,6-diethanol. Due to a lack of publicly available experimental TGA data for this specific compound, the quantitative data and decomposition pathways presented herein are hypothetical. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of related chemical structures, such as pyridine and alcohol derivatives. This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation.
Introduction to Thermogravimetric Analysis and this compound
Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, providing critical insights into the thermal stability and compositional properties of materials. By precisely measuring changes in mass as a function of temperature in a controlled atmosphere, TGA can elucidate decomposition temperatures, residual mass, and the kinetics of degradation. For drug development professionals, understanding the thermal stability of a compound like this compound is paramount for determining shelf-life, processing parameters, and potential degradation pathways.
This compound, a disubstituted pyridine with two ethanol side chains, presents an interesting case for thermal analysis. Its structure suggests a multi-stage decomposition process, likely involving the initial loss of the hydroxyl groups and subsequent degradation of the hydrocarbon side chains, followed by the eventual breakdown of the more stable pyridine ring.
Hypothetical Thermogravimetric Analysis Data
The following table summarizes the anticipated thermal decomposition events for this compound based on a hypothetical TGA experiment.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Proposed Lost Fragments |
| Stage 1 | 150 - 250 | 220 | ~21.5 | 2 x H₂O (Dehydration) |
| Stage 2 | 250 - 400 | 350 | ~33.5 | 2 x C₂H₄ (Ethene) |
| Stage 3 | 400 - 600 | 550 | ~45.0 | Pyridine ring fragmentation (e.g., HCN, C₂H₂) |
| Residual Mass | > 600 | - | ~0.0 | - |
Experimental Protocol for Thermogravimetric Analysis
This section outlines a detailed methodology for conducting the thermogravimetric analysis of a solid organic compound such as this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The system should have programmable temperature control and gas flow controllers for maintaining a consistent atmosphere.
3.2. Sample Preparation
-
Ensure the this compound sample is in a dry, powdered form to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Record the initial sample mass precisely.
3.3. TGA Instrument Parameters
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Atmosphere:
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Data Collection:
-
Continuously record the sample mass and temperature throughout the experiment.
-
3.4. Data Analysis
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of each decomposition step and the percentage of mass loss for each stage.
-
Analyze the residual mass at the end of the experiment.
Visualizing the Experimental Workflow and Decomposition Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical TGA experiment and a proposed thermal decomposition pathway for this compound.
Pyridine-2,6-diethanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for pyridine-2,6-diethanol (CAS No: 1195-59-1), also known as 2,6-bis(hydroxymethyl)pyridine. Given its application as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, a thorough understanding of its properties and associated hazards is crucial for ensuring laboratory and personnel safety.[1][2]
Chemical and Physical Properties
This compound is a white to off-white or light yellow solid.[3][4][5] It is soluble in water and moderately soluble in polar organic solvents like methanol and ethanol.[5][6] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [3][7] |
| Molecular Weight | 139.15 g/mol | [7] |
| Appearance | Light yellow to beige crystalline powder | [3][6] |
| Melting Point | 112 - 115 °C (233.6 - 239 °F) | [3][6] |
| Boiling Point | 185 °C @ 15 mmHg | [6] |
| Flash Point | No information available | [3] |
| Autoignition Temperature | No information available | [3] |
| Water Solubility | Soluble | [6] |
| Stability | Stable under normal conditions. | [3][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[3]
-
Serious Eye Damage/Eye Irritation: Category 1[3]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3]
Signal Word: Danger[3]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include washing hands and exposed skin thoroughly after handling, wearing appropriate personal protective equipment, and using the substance only in well-ventilated areas.[3]
Toxicological Information
There is no specific acute toxicity information available for this compound.[7] However, due to its classification, it is known to be an irritant to the eyes, skin, and respiratory system, with a risk of serious eye damage.[3][7]
For context, toxicological data for the parent compound, pyridine , is summarized in Table 2. It is important to note that this data is for a related but different chemical and should be used for informational purposes only.
Table 2: Acute Toxicity Data for Pyridine (CAS No: 110-86-1)
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 866 mg/kg | [8] |
| Dermal LD50 | Rabbit | 1000 - 2000 mg/kg | [8] |
| Inhalation LC50 | Rat | 12.898 mg/L (4 h) | [8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust or fumes.[3]
-
Wash hands thoroughly before breaks and immediately after handling the product.[3][10]
-
Minimize dust generation and accumulation.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.[3][9]
Exposure Controls and Personal Protective Equipment (PPE)
A hierarchy of controls should be implemented to minimize exposure.
Caption: Hierarchy of controls for minimizing exposure.
Engineering Controls:
-
Work in a laboratory equipped with a chemical fume hood.[9]
-
Ensure adequate ventilation to keep airborne concentrations low.[10]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[9][10] A lab coat is mandatory.[9]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if skin irritation occurs.[3][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious and alert. Get immediate medical attention.[10]
Accidental Release Measures
In the event of a spill, follow established emergency procedures.
Caption: Workflow for handling a chemical spill.
Personal Precautions:
-
Ensure adequate ventilation.[3]
-
Use personal protective equipment as required.[3]
-
Avoid dust formation.[3]
Environmental Precautions:
-
Prevent the substance from entering drains and waterways.[9]
Methods for Containment and Clean-up:
-
For solid spills, sweep up or vacuum the material and shovel it into a suitable, labeled container for disposal.[3][10] Avoid generating dust.[3][10]
-
Use absorbent, inert materials like sand or vermiculite for liquid spills.
-
Wash the spill area thoroughly after material pickup is complete.
Firefighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards Arising from the Chemical:
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3][7]
Protective Equipment for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][7]
Experimental Protocols
Synthesis of this compound
Method 1: Reduction of Dimethyl 2,6-pyridinedicarboxylate
This protocol involves the reduction of a diester to the corresponding diol.
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (3.3 g, 0.088 mol) in portions to the cooled solution.
-
Stir the reaction mixture at 20 °C for 16 hours.
-
After the reaction is complete, quench the reaction by adding saturated sodium carbonate solution (10 mL).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add a mixture of dichloromethane and methanol (10:1, 200 mL) to the residue and filter the solution.
-
Dry the filtrate over anhydrous sodium sulfate and filter again.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[3]
Method 2: Reduction of 2,6-pyridinedicarboxylic acid
This protocol describes the reduction of the diacid to the diol.
Materials:
-
2,6-pyridinedicarboxylic acid
-
Ethanol (EtOH)
-
Acetyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
Procedure:
-
To a solution of 2,6-pyridinedicarboxylic acid (28 g, 0.168 mol) in ethanol (300 mL), slowly add acetyl chloride (15 mL, 0.212 mol).
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in water (30 mL) and neutralize with solid sodium carbonate.
-
Extract the aqueous solution three times with diethyl ether.
-
Dry the combined ether extracts over magnesium sulfate and evaporate to dryness to yield diethyl pyridine-2,6-dicarboxylate.
-
The resulting ester can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride, followed by an appropriate workup procedure.[10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] Do not dispose of it down the drain. Waste materials should be treated as hazardous waste and handled by a licensed disposal company.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work. Always adhere to established laboratory safety protocols and best practices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. rsc.org [rsc.org]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Notes and Protocols: Pyridine-2,6-diethanol as a Tridentate Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,6-diethanol, and its close structural analog pyridine-2,6-dimethanol, are versatile tridentate ligands in the field of coordination chemistry.[1][2] The central pyridine nitrogen atom and the two hydroxyl oxygen atoms from the ethanol or methanol arms create a stable N,O,O-donor set that can coordinate with a wide range of metal ions.[1][2] This coordination often results in the formation of stable mononuclear or polynuclear complexes with interesting physicochemical properties and potential applications in catalysis, materials science, and, notably, in the development of new therapeutic agents.[3][4] The flexible nature of the ethanol/methanol side arms allows for various coordination modes, including monodentate, bidentate, and the most common tridentate chelation.[1]
This document provides detailed application notes, experimental protocols, and data for the use of this compound (and its dimethanol analog) as a tridentate ligand in coordination chemistry, with a focus on its relevance to researchers in academia and the pharmaceutical industry.
Physicochemical Properties and Coordination Behavior
This compound is a derivative of pyridine with two hydroxyethyl groups at the 2 and 6 positions. Its ability to act as a tridentate ligand is a key feature in its coordination chemistry. The ligand can coordinate to a metal center in a neutral form or can be deprotonated at one or both hydroxyl groups to form monoanionic or dianionic ligands, respectively. This versatility in coordination modes gives rise to a rich variety of complex structures and reactivity.
Quantitative Data of Representative Metal Complexes
The structural parameters of metal complexes with pyridine-2,6-dimethanol provide valuable insights into the coordination environment of the metal center. The following table summarizes key bond lengths and angles for selected complexes.
| Complex | Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | O-M-O Angle (°) | N-M-O Angle (°) | Reference |
| [(C₇H₉NO₂)CuCl₂] | Cu(II) | Square pyramidal | 2.013 | 1.965, 1.972 | 157.9 | 79.0, 78.9 | [1] |
| --INVALID-LINK--₂ | Co(II) | Pseudo-octahedral | 1.980, 1.981 | 2.086 - 2.136 | - | - | [3] |
| --INVALID-LINK--₂ | Ni(II) | Pseudo-octahedral | 1.980, 1.981 | 2.086 - 2.136 | - | - | [3] |
| [(C₇H₁₀NO₂)CdCl₃]n | Cd(II) | Octahedral (monodentate) | - | 2.334 | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,6-dimethanol
This protocol describes the synthesis of pyridine-2,6-dimethanol from dimethyl pyridine-2,6-dicarboxylate.
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Anhydrous ethanol
-
Sodium borohydride
-
Acetone
-
Aqueous potassium carbonate solution
-
Chloroform
-
Round-bottom flask, reflux condenser, steam bath, rotary evaporator, extraction funnel
Procedure:
-
Dissolve dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) in 40 mL of anhydrous ethanol in a round-bottom flask and stir under an ice bath.[1]
-
Add sodium borohydride (7.8 g, 200 mmol) in portions over 15 minutes while maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the mixture to reflux using a steam bath for 10 hours.
-
Remove the solvent by vacuum distillation.
-
Add 40 mL of acetone to the residue and heat on a steam bath for 1 hour.
-
Remove the acetone by vacuum distillation.
-
Add 40 mL of aqueous potassium carbonate solution to the residue and heat on a steam bath for 1 hour.
-
Remove the water by vacuum distillation.
-
Dissolve the final residue in 100 mL of water and extract continuously with chloroform for 10 hours.
-
Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain pyridine-2,6-dimethanol as a white solid.
Protocol 2: Synthesis of a Copper(II) Complex with Pyridine-2,6-dimethanol
This protocol details the synthesis of [(C₇H₉NO₂)CuCl₂].[1]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Pyridine-2,6-dimethanol
-
Methanol
-
Concentrated hydrochloric acid
-
Beaker, magnetic stirrer, hotplate
Procedure:
-
In a beaker, dissolve an equimolar amount of CuCl₂ in methanol.
-
In a separate beaker, dissolve an equimolar amount of pyridine-2,6-dimethanol in methanol.
-
Add the pyridine-2,6-dimethanol solution to the CuCl₂ solution with continuous stirring.
-
To the resulting mixture, add 10 mL of concentrated hydrochloric acid.
-
Heat the mixture at 60°C for 4 hours with stirring.
-
Allow the solution to slowly evaporate at room temperature.
-
Pure crystals suitable for X-ray diffraction analysis will form over a period of three weeks.[1]
Protocol 3: Synthesis of a Nickel(II) Complex with a Pyridine-derived Ligand
This protocol describes a general method for the template synthesis of a Nickel(II) complex.[5]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
2-Acetylpyridine
-
Asymmetrical tripodal tetraamine ligand (e.g., N[(CH₂)₃NH₂]₂[(CH₂)₂NH₂])
-
Ethanol-water (1:1)
-
Sodium hydroxide (5M)
-
Sodium perchlorate (NaClO₄)
-
Round-bottom flask, reflux condenser
Procedure:
-
Combine 2-acetylpyridine (0.5 mmol), the tetraamine ligand hydrochloride salt (0.5 mmol), and Ni(ClO₄)₂·6H₂O (0.5 mmol) in a round-bottom flask.[5]
-
Add a 1:1 ethanol-water solution.
-
Adjust the initial pH to approximately 8-9 by adding 5M NaOH.[5]
-
Reflux the mixture for 18 hours.
-
Remove the solvent under reduced pressure to concentrate the reaction mixture.
-
Cool the concentrated mixture and add NaClO₄ to precipitate the crystalline product.
Applications in Drug Development and Catalysis
Complexes of this compound and its derivatives have shown promise in several areas relevant to drug development and catalysis.
Anticancer and Antibacterial Activity
Several studies have investigated the biological activity of metal complexes containing pyridine-derived ligands. The coordination of the metal ion can significantly enhance the therapeutic properties of the organic ligand.
Anticancer Activity: Complexes of pyridine-2,6-dicarboxylate (a related ligand) with Cu(II) and Ni(II) have demonstrated significant antiproliferative effects against human hepatocellular carcinoma (BEL-7404) cells.[6] The Cu(II) complex, in particular, showed high potency with an IC₅₀ value of 0.56 µM.[6] Other studies on pyridine-containing Schiff base complexes have also reported promising anticancer activity against various cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer), with some complexes showing IC₅₀ values lower than the standard drug cisplatin.[4]
Antibacterial Activity: Metal complexes with pyridine-based ligands have exhibited significant antibacterial properties. For instance, a series of transition metal complexes with pyridine showed broad-spectrum antibacterial activity, with a zinc complex being particularly effective against Streptococcus pyogenes (MIC = 4 µg/mL).[7] Silver(I) complexes of 2,6-di(hydroxymethyl)pyridine have also been investigated for their antibacterial activity against Gram-negative bacteria.[8]
The table below summarizes some reported biological activities.
| Complex Type | Metal Ion(s) | Activity Type | Cell Line / Bacteria | IC₅₀ / MIC (µM) | Reference |
| Pyridine-2,6-dicarboxylate | Cu(II) | Anticancer | BEL-7404 | 0.56 | [6] |
| Pyridine-2,6-dicarboxylate | Ni(II) | Anticancer | BEL-7404 | 5.13 | [6] |
| Pyridine Schiff Base | Pd(II) | Anticancer | HepG-2 | 6.50 | [4] |
| Pyridine-based | Zn(II) | Antibacterial | Streptococcus pyogenes | 4 µg/mL | [7] |
| Pyridine-based | Mn(II), Fe(II), Cu(II) | Antibacterial | Shigella flexneri, Klebsiella pneumoniae, Streptococcus pyogenes | 8 µg/mL | [7] |
Catalytic Applications
Pyridine-containing complexes are also known for their catalytic activity in various organic transformations. The metal center, coordinated to the pyridine-based ligand, can act as a Lewis acid to activate substrates and facilitate reactions. For example, ruthenium complexes with pyridine-2,6-bis(thioether) ligands have been shown to be highly efficient catalysts for the transfer hydrogenation of acetophenone, with turnover frequencies reaching up to 87,000 h⁻¹.[9] Palladium(II) complexes with pyridine ligands have also been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[4][10]
Visualizations
Caption: Tridentate coordination of this compound to a metal center.
Caption: Experimental workflow for synthesis and analysis of metal complexes.
Caption: Simplified signaling pathway for anticancer activity of metal complexes.
References
- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Metal Complexes Using Pyridine-2,6-diethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing the versatile ligand, Pyridine-2,6-diethanol. This ligand, also known as 2,6-bis(hydroxymethyl)pyridine, is a tridentate chelating agent that can coordinate with a variety of metal ions through its central pyridine nitrogen and two hydroxyl oxygen atoms. The resulting metal complexes have shown significant potential in various fields, including catalysis and, notably, in the development of novel therapeutic agents due to their promising biological activities.
Introduction to this compound Metal Complexes
This compound is a flexible ligand capable of forming stable complexes with a range of transition metals and lanthanides. Its ability to act as a neutral or a deprotonated ligand allows for the synthesis of complexes with diverse geometries and electronic properties. The coordination of this compound to a metal center can enhance the metal's catalytic activity and can impart specific biological functionalities, such as anticancer and antimicrobial properties. The study of these complexes is a burgeoning area of research, with significant implications for drug discovery and materials science.
Applications in Drug Development
Metal complexes of pyridine derivatives have been extensively studied for their potential as therapeutic agents. The coordination of a metal ion to a pyridine-based ligand can lead to compounds with enhanced biological activity compared to the free ligand. While research on the specific complexes of this compound is still emerging, related structures have demonstrated significant potential:
-
Anticancer Activity: Many metal complexes, including those with pyridine-based ligands, have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS), DNA interaction, and inhibition of key cellular enzymes.
-
Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Metal complexes offer a promising avenue for the development of novel antibiotics due to their unique modes of action, which can differ from traditional organic antibiotics.
Experimental Protocols
The following protocols provide a general framework for the synthesis of metal complexes with this compound. Specific reaction conditions may need to be optimized depending on the metal salt used.
Protocol 1: General Synthesis of a Metal(II) Complex with this compound
This protocol describes a general method for the synthesis of a metal(II) complex, which can be adapted for various divalent metal salts such as those of copper(II), iron(II), and manganese(II).
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, FeSO₄·7H₂O, Mn(OAc)₂)
-
Methanol (or other suitable solvent)
-
Deionized water
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of deionized water or methanol.
-
Slowly add the metal salt solution to the solution of this compound with continuous stirring at room temperature.
-
A change in color or the formation of a precipitate may be observed, indicating complex formation.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to yield the crude product.
-
The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: Synthesis of a Copper(II) Complex with this compound
This protocol provides a more specific example for the synthesis of a copper(II) complex, based on reported literature.
Materials:
-
This compound
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol
Procedure:
-
In a 50 mL beaker, dissolve this compound (0.139 g, 1 mmol) in 15 mL of methanol.
-
In a separate 50 mL beaker, dissolve copper(II) perchlorate hexahydrate (0.370 g, 1 mmol) in 15 mL of methanol.
-
Slowly add the copper(II) salt solution to the ligand solution while stirring.
-
The resulting blue solution is stirred for 1 hour at room temperature.
-
The solution is then allowed to stand undisturbed for slow evaporation of the solvent.
-
Blue crystals of the copper(II) complex will form over several days.
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and air-dried.
Data Presentation
The following tables summarize typical characterization data for a hypothetical metal complex of this compound. Actual data will vary depending on the metal and reaction conditions.
Table 1: Physicochemical Properties of a Hypothetical [M(this compound)Cl₂] Complex
| Property | Value |
| Metal Ion (M) | Cu(II) |
| Formula | C₇H₉NO₂CuCl₂ |
| Molecular Weight | 273.59 g/mol |
| Appearance | Blue crystalline solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
Table 2: Spectroscopic Data for a Hypothetical [Cu(this compound)Cl₂] Complex
| Spectroscopic Technique | Key Features and Assignments |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=N stretch, pyridine), ~1050 (C-O stretch) |
| UV-Vis (nm) | ~260 (π-π* transition of pyridine ring), ~650 (d-d transition of Cu(II)) |
| ¹H NMR (ppm in DMSO-d₆) | Signals corresponding to pyridine and methylene protons, broadened due to paramagnetic Cu(II) |
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of metal complexes using this compound.
Caption: General synthesis workflow.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a this compound metal complex, based on common mechanisms observed for other metal-based anticancer agents.
Caption: Hypothetical anticancer pathway.
Application of Pyridine-2,6-diethanol in Catalysis: A Detailed Overview for Researchers
Introduction
Pyridine-2,6-diethanol, also known as pyridine-2,6-dimethanol, is a versatile tridentate ligand that has garnered significant interest in the field of catalysis. Its unique structural motif, featuring a central pyridine ring flanked by two ethanol arms, allows it to form stable complexes with a variety of transition metals. These metal complexes have demonstrated remarkable catalytic activity in a range of organic transformations, including oxidation, polymerization, and cross-coupling reactions. This document provides a comprehensive overview of the applications of this compound in catalysis, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.
This compound acts as a neutral or dianionic O,N,O-tridentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atoms of the two hydroxyl groups.[1] This coordination mode imparts significant stability to the resulting metal complexes and influences their catalytic behavior.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of a pyridine-2,6-dicarboxylate ester.
Experimental Protocol: Synthesis of this compound from Dimethyl 2,6-Pyridinedicarboxylate[2][3]
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) at 0 °C, add sodium borohydride (3.3 g, 0.088 mol) in portions.
-
Stir the reaction mixture at 20 °C for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂CO₃ solution (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add a mixture of DCM/MeOH (10:1, 200 mL) to the residue and filter the solution.
-
Dry the filtrate over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Yield: 3.0 g (96%)[2]
Another scalable method involves the hydrolysis of 2,6-dibromomethylpyridine.[2]
Experimental Protocol: Synthesis of this compound from 2,6-Dibromomethylpyridine[2]
Materials:
-
2,6-dibromomethylpyridine
-
30% aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a 20 L reaction flask, combine 2640 g of 2,6-dibromomethylpyridine, 3 L of 30% aqueous NaOH solution, and 10 L of ethanol.
-
Stir the mixture and heat to reflux for 5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 20 L of ice water with stirring for 20 minutes.
-
Extract the aqueous phase twice with 10 L of DCM.
-
Combine the organic phases and concentrate under reduced pressure to obtain the solid product.
Yield: 1232 g (88.6%)[2]
Applications in Catalysis
Complexes of this compound with various transition metals have been investigated as catalysts in several important organic reactions.
Oxidation Catalysis
While specific quantitative data for oxidation reactions catalyzed by this compound complexes is not abundant in the readily available literature, related pyridine-based complexes have shown significant activity. For instance, manganese complexes of pyridine-pendant armed macrocycles have been screened for oxidation catalysis, demonstrating good conversion and selectivity.[3] The structural similarities suggest that manganese complexes of this compound could also be effective oxidation catalysts.
Polymerization Catalysis
Pyridine-imine Ni(II) catalysts are known to produce low-molecular-weight polyethylene.[4] However, modifying the ligand structure can lead to the formation of high-molecular-weight polymers. The use of bulky substituents on the pyridine-imine ligand can create a "sandwich" structure around the metal center, which suppresses chain transfer reactions and results in higher molecular weight polyethylene.[4] This principle could be applied to catalysts derived from this compound to control polymer properties.
Cobalt(II) complexes with tridentate Schiff base ligands derived from pyridine have also been shown to be active in the vinyl addition polymerization of norbornene.[5] The catalytic activity is influenced by the steric and electronic properties of the ligand.
Table 1: Catalytic Performance of a Pyridine-Imine Ni(II) Catalyst in Ethylene Polymerization [4]
| Entry | Ethylene Pressure (atm) | Polymerization Activity (kg PE/(mol Ni·h)) | Molecular Weight (Mw, kDa) |
| 1 | 6 | 12.8 | 35.4 |
| 17 | 3 | 8.5 | 28.7 |
| 18 | 1 | 3.2 | 21.1 |
Reaction conditions: Toluene solvent, Et₂AlCl as cocatalyst.
Asymmetric Catalysis
Pyridine-oxazoline ligands are a class of chiral ligands that have been successfully employed in a variety of asymmetric catalytic reactions.[6] Although this compound itself is not chiral, it can be derivatized to introduce chiral centers, making it a potential scaffold for the development of new chiral ligands for asymmetric catalysis. The enantioselective reduction of 2-pyridine ketones to chiral alcohols using transition metal catalysts is a key transformation in the synthesis of chiral ligands and pharmaceuticals.[7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for synthesizing and utilizing this compound-based catalysts.
Caption: General workflow for the synthesis and application of this compound based catalysts.
Conclusion
This compound is a valuable and versatile ligand in the development of transition metal catalysts. Its straightforward synthesis and ability to form stable tridentate complexes make it an attractive platform for catalyst design. While the full catalytic potential of this compound complexes is still being explored, the existing research on related pyridine-based systems provides a strong foundation for future investigations. Further research focusing on the synthesis of a broader range of metal complexes and their application in various catalytic transformations, particularly with detailed quantitative analysis of their performance, will undoubtedly uncover new and exciting catalytic activities. The derivatization of the diethanol backbone to introduce chirality also presents a promising avenue for the development of novel asymmetric catalysts.
References
- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 3. Report: Novel Topologically Constrained Transition Metal Complex Oxidation Catalysts (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. Synthesis of High-Molecular-Weight Branched Polyethylene Using a Hybrid “Sandwich” Pyridine-Imine Ni(II) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic performance of tridentate versus bidentate Co( ii ) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornen ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07241F [pubs.rsc.org]
- 6. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Use of Pyridine-2,6-diethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridine-2,6-diethanol as a monomer in polymer chemistry. While direct literature on the polymerization of this compound is limited, its structural similarity to other pyridine-containing diols and diacids allows for its potential application in the synthesis of various polymers, including polyesters and polyurethanes. The incorporation of the pyridine moiety into the polymer backbone is of significant interest for modifying polymer properties, such as thermal stability, and for introducing functionalities relevant to biomedical applications.
Applications in Polymer Synthesis
This compound can serve as a valuable diol monomer in polycondensation reactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for post-polymerization modification, offering a unique combination of properties to the resulting polymers.
Polyesters
Polyurethanes
In polyurethane synthesis, this compound can act as a chain extender or be incorporated into the soft segment. Its reaction with diisocyanates leads to the formation of polyurethane chains with pyridine units. These units can enhance the thermal stability and introduce specific binding sites for drugs or other bioactive molecules, making them attractive for biomedical applications.[2] The synthesis of polyurethanes containing pyridine moieties has been demonstrated to be a viable route to novel materials with tailored properties.[3][4]
Quantitative Data Summary
Due to the limited direct data on polymers synthesized from this compound, the following tables summarize quantitative data for polymers derived from the closely related monomer, pyridine-2,6-dicarboxylic acid, to provide an indication of the expected properties.
Table 1: Molecular Weight of Polyesters Derived from Pyridine-2,6-dicarboxylic Acid and Poly(ethylene glycol) (PEG) [5]
| PEG Comonomer | Molecular Weight ( g/mol ) |
| PEG 400 | 4,800 |
| PEG 1000 | 7,030 |
| PEG 2000 | 15,000 |
| PEG 6000 | 30,000 |
| PEG 20000 | 80,000 |
Table 2: Thermal Properties of a Polyester Synthesized from 2,6-Pyridine Dicarboxylic Acid and Ethylene Glycol [6]
| Property | Value |
| Glass Transition Temperature (Tg) | 75 °C |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes using a diol monomer like this compound. These are adapted from established procedures for similar monomers and should be optimized for specific applications.
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
Objective: To synthesize a polyester from this compound and a dicarboxylic acid.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
High-temperature heating mantle with stirring
-
Vacuum pump
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Add a catalytic amount of the polycondensation catalyst (e.g., 0.05 mol% relative to the diacid).
-
Flush the system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture under a slow stream of nitrogen with vigorous stirring. The temperature should be gradually increased to melt the monomers and initiate the esterification reaction (typically 150-200°C). Water will be evolved as a byproduct and collected in the distillation condenser.
-
After the initial evolution of water ceases (approximately 2-3 hours), gradually reduce the pressure using a vacuum pump while increasing the temperature (typically to 220-280°C) to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be isolated and purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Protocol 2: Synthesis of Polyurethanes via a Two-Step Prepolymer Method
Objective: To synthesize a polyurethane using this compound as a chain extender.
Materials:
-
Polyol (e.g., polytetrahydrofuran, polypropylene glycol)
-
Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), toluene diisocyanate (TDI))
-
This compound (chain extender)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Dry, aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Nitrogen gas supply
-
Reaction flask with mechanical stirrer and dropping funnel
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the polyol in the dry solvent.
-
Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol solution at a controlled temperature (typically 50-70°C). The molar ratio of diisocyanate to polyol is typically 2:1 to create an isocyanate-terminated prepolymer.
-
Allow the prepolymerization reaction to proceed for 1-2 hours.
-
In a separate flask, dissolve the this compound in the dry solvent.
-
Add the solution of this compound dropwise to the prepolymer solution. The amount of diol should be calculated to react with the remaining isocyanate groups.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Continue the reaction at the same temperature for several hours until the viscosity increases significantly, indicating polymer formation.
-
The polyurethane solution can then be cast into films or precipitated in a non-solvent to isolate the polymer.
Visualizations
The following diagrams illustrate the logical flow of the synthesis processes and the relationships between the components.
Caption: Workflow for Polyester Synthesis.
Caption: Workflow for Polyurethane Synthesis.
Caption: Properties and Applications Relationship.
References
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for Pyridine-2,6-diethanol Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of pyridine-2,6-diethanol derivatives in pharmaceutical research, focusing on their synthesis and evaluation for anticancer and antimicrobial activities. While research on this specific class of compounds is emerging, the protocols provided are based on established methodologies for similar pyridine derivatives and serve as a guide for their investigation.
Introduction
This compound and its derivatives represent a promising scaffold in medicinal chemistry. The pyridine core is a common motif in many biologically active compounds and approved drugs.[1] The presence of two ethanol arms at the 2 and 6 positions offers opportunities for derivatization, such as the formation of esters and ethers, to modulate the compound's physicochemical properties and biological activity. This document outlines protocols for the synthesis and biological evaluation of these derivatives, highlighting their potential as anticancer and antimicrobial agents.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a key starting point for accessing its derivatives. A common route involves the reduction of pyridine-2,6-dicarboxylic acid or its esters.[2]
Synthesis of this compound
This protocol describes the synthesis of this compound from pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Protocol:
-
In a 500 mL three-necked flask, add 8.8 g (0.05 mol) of pyridine-2,6-dicarboxylic acid and 200 mL of anhydrous THF.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
While stirring, add 3.8 g (0.1 mol) of NaBH₄ in portions.
-
Allow the reaction to proceed for 30 minutes after the addition is complete, or until gas evolution ceases.
-
Dissolve 12.7 g (0.05 mol) of iodine in 80 mL of THF and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1.5 hours.
-
Adjust the pH of the reaction mixture to neutral with 3 M HCl.
-
Filter the solid precipitate and concentrate the filtrate using a rotary evaporator.
-
Extract the residue with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization to yield white crystals of this compound.
Synthesis of this compound Diester Derivatives
This protocol provides a general method for the esterification of this compound with various acid chlorides.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1 mmol) and triethylamine (2.2 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (2.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diester derivative.
Anticancer Activity of this compound Derivatives
Derivatives of structurally similar compounds like pyridine-2,6-dicarboxamides have shown promising anticancer activity.[3] It is hypothesized that ester and ether derivatives of this compound could also exhibit cytotoxic effects against various cancer cell lines.
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against common cancer cell lines to illustrate potential activity.
| Compound ID | Derivative Type | R Group | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| PDE-01 | Diester | Methyl | 25.5 | 32.1 | 45.8 |
| PDE-02 | Diester | Phenyl | 10.2 | 15.7 | 22.4 |
| PDE-03 | Diether | Benzyl | 18.9 | 24.3 | 30.1 |
| Doxorubicin | Standard Drug | - | 0.8 | 1.2 | 1.5 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Plausible Signaling Pathway for Anticancer Activity
The anticancer activity of pyridine derivatives can be mediated through various mechanisms, including the induction of apoptosis. A plausible pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.
Antimicrobial Activity of this compound Derivatives
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] The derivatization of this compound could lead to novel compounds with potent activity against various bacterial and fungal strains.
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common microbial strains.
| Compound ID | Derivative Type | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PDE-01 | Diester | Methyl | 64 | 128 | >128 |
| PDE-02 | Diester | Phenyl | 16 | 32 | 64 |
| PDE-03 | Diether | Benzyl | 32 | 64 | 64 |
| Ciprofloxacin | Standard Drug | - | 1 | 0.5 | - |
| Fluconazole | Standard Drug | - | - | - | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of the synthesized compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Add 10 µL of the inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Diagram of a Plausible Antimicrobial Mechanism
A potential mechanism of antimicrobial action for these derivatives could involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.
Conclusion
This compound derivatives offer a versatile scaffold for the development of new therapeutic agents. The provided protocols for synthesis and biological evaluation will enable researchers to explore the potential of this compound class in the fields of oncology and infectious diseases. Further studies are warranted to synthesize a broader range of derivatives and to elucidate their precise mechanisms of action and structure-activity relationships.
References
Application Notes and Protocols for the Biocatalytic Production of 2,6-bis(hydroxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(hydroxymethyl)pyridine is a valuable chemical intermediate in the synthesis of a wide range of pharmaceuticals, specialty polymers, and metal complexes.[1][2] Traditional chemical synthesis routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to modest yields and significant environmental concerns.[2] This document details a sustainable and efficient biocatalytic approach for the production of 2,6-bis(hydroxymethyl)pyridine from the readily available starting material, 2,6-lutidine, using a whole-cell biocatalyst. This one-pot process, leveraging the power of recombinant Escherichia coli, offers a greener alternative to conventional chemical methods.[1]
The core of this biocatalytic system is a recombinant E. coli strain expressing a multicomponent xylene monooxygenase (XylMA) from Pseudomonas putida.[3] This enzyme catalyzes the selective oxidation of the two methyl groups of 2,6-lutidine to the corresponding hydroxyl groups. The use of a whole-cell biocatalyst is advantageous as it circumvents the need for costly enzyme purification and provides a native environment for the regeneration of the essential NADH cofactor.[2]
These application notes provide detailed protocols for the high-density fermentation of the recombinant E. coli biocatalyst, the whole-cell biotransformation of 2,6-lutidine, and a proposed method for the purification of the final product. Additionally, quantitative data from various production scales are summarized for easy comparison, and key workflows are visualized.
Data Presentation
Table 1: Summary of Biocatalytic Production of 2,6-bis(hydroxymethyl)pyridine
| Parameter | Shake Flask Scale | Bench-top Bioreactor (1 L) | Pilot Scale (Fed-Batch) | Reference |
| Biocatalyst | Recombinant E. coli expressing XylMA | Recombinant E. coli expressing XylMA | Recombinant E. coli expressing XylMA | [3] |
| Substrate | 2,6-Lutidine | 2,6-Lutidine | 2,6-Lutidine | [3] |
| Initial Substrate Conc. | Not specified | Not specified | 0.2 - 0.4 M (fed) | [3] |
| Biomass (OD600) | Not specified | Not specified | ~80 | [3] |
| Reaction Time | Not specified | 14 - 18 h | 12 - 24 h | [3] |
| Product Titer | Not specified | Up to 15 g/L | Up to 20 g/L | [3] |
| Productivity | Not specified | ~0.8 g/L/h | Not specified | [1] |
| Major Byproduct | 6-methyl-2-pyridinecarboxylic acid | 6-methyl-2-pyridinecarboxylic acid | 6-methyl-2-pyridinecarboxylic acid | [3] |
| Product Purity (in total product) | Not specified | ~90% | ~90% | [3] |
Experimental Protocols
Protocol 1: High-Density Fermentation of Recombinant E. coli Biocatalyst
This protocol describes the cultivation of the recombinant E. coli strain harboring the xylene monooxygenase genes to generate sufficient biomass for the biotransformation. A fed-batch strategy is employed to achieve high cell densities.
1. Materials
-
Bacterial Strain: E. coli strain (e.g., BL21(DE3)) transformed with a plasmid containing the xylMA genes from Pseudomonas putida.
-
Pre-culture Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl.
-
Batch Fermentation Medium (Defined Mineral Medium):
-
20 g/L Glucose
-
10 g/L Yeast Extract
-
5 g/L (NH₄)₂SO₄
-
3 g/L KH₂PO₄
-
7 g/L K₂HPO₄
-
1.2 g/L MgSO₄·7H₂O
-
1 mL/L Trace Metal Solution (see below)
-
Appropriate antibiotic (e.g., 50 µg/mL Kanamycin)
-
-
Trace Metal Solution (per liter): 5 g/L EDTA, 0.5 g/L FeCl₃, 0.05 g/L ZnCl₂, 0.01 g/L CuCl₂·2H₂O, 0.01 g/L MnSO₄·H₂O, 0.01 g/L CoCl₂·6H₂O.
-
Feeding Medium: 500 g/L Glucose, 20 g/L Yeast Extract, 10 g/L MgSO₄·7H₂O.
-
Inducer: Dicyclopropyl ketone (DCPK) or Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Procedure
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 50 mL of LB broth containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.
-
Batch Culture: Inoculate 1 L of the batch fermentation medium in a sterilized bioreactor with the overnight pre-culture to an initial OD₆₀₀ of approximately 0.1.
-
Fermentation Conditions: Maintain the temperature at 30°C and the pH at 7.0 (controlled with NH₄OH). Provide aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.
-
Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by feeding the sterile feeding medium at a controlled rate to maintain a specific growth rate.
-
Induction: When the cell density reaches an OD₆₀₀ of approximately 60, induce the expression of the xylene monooxygenase by adding the inducer (e.g., 0.025% DCPK).[3]
-
Continued Growth: Continue the fed-batch fermentation until the desired cell density is reached (e.g., OD₆₀₀ of 80 or higher).[3]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell paste can be used immediately for biotransformation or stored at -80°C.
Protocol 2: Whole-Cell Biotransformation of 2,6-Lutidine
This protocol outlines the use of the harvested high-density E. coli cells for the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine.
1. Materials
-
Recombinant E. coli cell paste (from Protocol 1)
-
Reaction Buffer: 100 mM Potassium phosphate buffer (pH 7.4)
-
Substrate: 2,6-Lutidine
-
Co-substrate for NADH regeneration (optional but recommended): Formate (e.g., sodium formate) or Glucose.
-
Reaction Vessel: Bioreactor or shake flask.
2. Procedure
-
Cell Resuspension: Resuspend the harvested E. coli cell paste in the reaction buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Reaction Setup: Transfer the cell suspension to the reaction vessel. If using a bioreactor, maintain the temperature at 30°C and provide gentle agitation.
-
Substrate Addition: Initiate the biotransformation by adding the 2,6-lutidine substrate. It is recommended to feed the substrate at a controlled rate (e.g., 0.1 mL/L/min) to avoid substrate toxicity.[3] A final concentration of 0.2 - 0.4 M can be targeted.[3] If using a co-substrate for NADH regeneration, add it to the reaction mixture (e.g., 0.2 - 0.4 M formate).[3]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the concentrations of 2,6-lutidine, the intermediate 6-methyl-2-pyridinemethanol, and the final product 2,6-bis(hydroxymethyl)pyridine using HPLC or GC-MS (see Protocol 4).
-
Reaction Completion: The reaction is typically complete within 12-24 hours, as indicated by the depletion of the substrate and the stabilization of the product concentration.[3]
-
Post-Reaction Processing: Once the reaction is complete, separate the cells from the reaction broth by centrifugation or microfiltration. The supernatant contains the product.
Protocol 3: Proposed Purification of 2,6-bis(hydroxymethyl)pyridine
This protocol describes a potential method for the purification of 2,6-bis(hydroxymethyl)pyridine from the cell-free fermentation broth. This is a proposed method and may require optimization.
1. Materials
-
Cell-free reaction broth (from Protocol 2)
-
Activated Carbon
-
Cation Exchange Resin (e.g., Dowex 50WX8)
-
Elution Buffer: Dilute ammonium hydroxide solution or a suitable buffer.
-
Organic Solvents: Ethyl acetate, Dichloromethane
-
Rotary Evaporator
2. Procedure
-
Decolorization: Treat the cell-free broth with activated carbon (e.g., 1-2% w/v) with stirring for 1-2 hours to remove colored impurities. Filter to remove the activated carbon.
-
Initial Extraction (Optional): Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane to remove non-polar impurities. The polar product should remain in the aqueous phase.
-
Cation Exchange Chromatography:
-
Adjust the pH of the decolorized broth to be slightly acidic to ensure the pyridine nitrogen is protonated.
-
Load the broth onto a pre-equilibrated cation exchange column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound 2,6-bis(hydroxymethyl)pyridine using a gradient of a weak base, such as dilute ammonium hydroxide.
-
-
Solvent Evaporation: Collect the fractions containing the purified product and remove the solvent and excess eluent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Analytical Method for Reaction Monitoring
This protocol provides a general guideline for the analysis of the substrate and product using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials
-
Reaction samples
-
Extraction Solvent: Dichloromethane or Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
2. Procedure
-
Sample Preparation:
-
To 1 mL of the reaction sample, add 1 mL of the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a new vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC vial for analysis.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Scan mode (e.g., m/z 40-400).
-
-
Quantification: Create a calibration curve using standards of known concentrations of 2,6-lutidine and 2,6-bis(hydroxymethyl)pyridine to quantify the components in the reaction samples.
Visualizations
Caption: Overall workflow for the biocatalytic production of 2,6-bis(hydroxymethyl)pyridine.
Caption: Engineered pathway for 2,6-bis(hydroxymethyl)pyridine production in E. coli.
References
- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
Application Notes and Protocols for the Formation of Iron Clusters using Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polynuclear iron(III) clusters utilizing the chelating ligand pyridine-2,6-diethanol. The following procedures are based on established methods for the formation of similar iron clusters with analogous pyridyl alcohol ligands and are intended to serve as a comprehensive guide for researchers in materials science and drug development.
Introduction
This compound is a versatile tridentate ligand that can effectively coordinate with metal ions, facilitating the formation of well-defined polynuclear clusters. In the context of iron, this ligand promotes the assembly of high-nuclearity iron(III) clusters with interesting magnetic and electronic properties. These iron clusters are of significant interest for applications in magnetic materials, catalysis, and as potential MRI contrast agents or drug delivery vehicles. The protocol outlined below describes the synthesis of an octanuclear iron(III) cluster, which serves as a representative example of the utility of this compound in cluster chemistry.
Experimental Protocols
Synthesis of an Octanuclear Iron(III) Cluster: Fe₈O₃(OMe)(pde)₄(pdeH)₄(MeOH)₂₅
This protocol is adapted from the synthesis of a structurally similar Fe₈ cluster using pyridine-2,6-dimethanol.[1][2][3] The procedure involves the reaction of an iron(III) salt with this compound in the presence of a base to facilitate the deprotonation of the alcohol groups and subsequent coordination to the iron centers.
Materials:
-
Iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·6H₂O)
-
This compound (pdeH₂)
-
Triethylamine (NEt₃)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O), anhydrous
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (e.g., Schlenk flask, beakers, graduated cylinders)
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (pdeH₂) in anhydrous methanol (MeOH).
-
Addition of Base: To this solution, add triethylamine (NEt₃) dropwise while stirring. The base facilitates the deprotonation of the ligand's hydroxyl groups.
-
Addition of Iron Salt: In a separate beaker, dissolve iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·6H₂O) in a minimal amount of anhydrous methanol.
-
Reaction Mixture: Slowly add the iron(III) perchlorate solution to the ligand solution under vigorous stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for a specified period. The solution will typically change color, indicating the formation of the iron cluster complex.
-
Crystallization: Filter the resulting solution to remove any insoluble impurities. Layer the filtrate with anhydrous diethyl ether (Et₂O) or allow for slow evaporation of the solvent in a crystallization dish to promote the formation of single crystals.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold methanol and then diethyl ether. Dry the product under vacuum.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of the analogous Fe₈ cluster with pyridine-2,6-dimethanol, which can be used as a starting point for optimizing the synthesis with this compound.[1][2][3]
| Parameter | Value |
| Iron(III) Salt | Fe(ClO₄)₃·6H₂O |
| Ligand | This compound (pdeH₂) |
| Solvent | Methanol (MeOH) |
| Base | Triethylamine (NEt₃) |
| Molar Ratio (Fe:Ligand:Base) | 1 : 2 : 2 (representative) |
| Temperature | Room Temperature |
| Reaction Time | Several hours to overnight |
| Crystallization Method | Slow evaporation or layering with diethyl ether |
Visualizations
Experimental Workflow for Iron Cluster Synthesis
Caption: Workflow for the synthesis of an Fe₈ iron cluster.
Logical Relationship of Components in Cluster Formation
Caption: Key components for iron cluster formation.
References
- 1. New Fe4, Fe6, and Fe8 clusters of iron(III) from the use of 2-pyridyl alcohols: structural, magnetic, and computational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - New Fe4, Fe6, and Fe8 Clusters of Iron(III) from the Use of 2-Pyridyl Alcohols: Structural, Magnetic, and Computational Characterization - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Application Note: Liquid-Liquid Extraction of Metal Ions with Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,6-diethanol is a versatile chelating agent for the liquid-liquid extraction of various metal ions from aqueous solutions. Its molecular structure, featuring a pyridine ring and two flanking ethanol groups, allows for the formation of stable complexes with a range of metal cations. This application note provides a comprehensive overview of the application of this compound in metal ion extraction, including detailed experimental protocols and quantitative data. The methodologies described are crucial for applications in environmental analysis, metallurgical processes, and the purification of metal-containing compounds in drug development.
Principle of Extraction
Liquid-liquid extraction of metal ions using this compound is based on the principle of phase partitioning. The this compound, dissolved in an immiscible organic solvent, acts as an extractant. When this organic phase is brought into contact with an aqueous phase containing metal ions, the this compound selectively binds to the metal ions, forming a neutral or charge-neutralized complex. This complex is more soluble in the organic phase than in the aqueous phase, leading to the transfer of the metal ions from the aqueous to the organic phase. The efficiency of this extraction is dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the temperature.
Quantitative Data Summary
The extraction efficiency of this compound for various divalent metal ions has been investigated. The following table summarizes the percentage of metal ions extracted from an aqueous solution into an organic phase (dichloromethane) using a closely related ligand, 2,6-pyridinedimethanol, which provides a strong indication of the expected performance of this compound.
| Metal Ion | Extraction Efficiency (%) |
| Copper (Cu²⁺) | 85%[1] |
| Zinc (Zn²⁺) | 80%[1] |
| Lead (Pb²⁺) | 58%[1] |
| Cadmium (Cd²⁺) | 45%[1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its application in the liquid-liquid extraction of metal ions.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a suitable precursor like 2,6-pyridinedicarboxylic acid or its esters. A general two-step synthesis starting from 2,6-lutidine is outlined below.[2]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [2]
-
In a reaction vessel, suspend 2,6-lutidine in water.
-
Gradually add an oxidizing agent, such as potassium permanganate, while controlling the temperature.
-
After the reaction is complete, the manganese dioxide byproduct is filtered off.
-
The filtrate is then acidified to precipitate the 2,6-pyridinedicarboxylic acid.
-
The solid product is collected by filtration and dried.
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to this compound [2]
-
Suspend the 2,6-pyridinedicarboxylic acid in a suitable solvent, such as tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Slowly add a reducing agent, for instance, a sodium borohydride/iodine system.[2]
-
After the reaction is complete, the excess reducing agent is quenched.
-
The product, this compound, is then isolated by extraction and purified by recrystallization.
Liquid-Liquid Extraction of Metal Ions
This protocol describes a general procedure for the extraction of divalent metal ions from an aqueous solution.
Materials:
-
This compound
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solution containing the metal ion(s) of interest (e.g., Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺)
-
pH buffer solutions
-
Separatory funnel
-
Shaker or vortex mixer
-
Apparatus for quantitative analysis of metal ions (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of the Organic Phase: Dissolve a known concentration of this compound in the chosen organic solvent. The concentration will depend on the expected concentration of the metal ions and the desired extraction efficiency.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) at a known concentration. Adjust the pH of the solution to the desired value using a suitable buffer. The optimal pH for extraction can vary depending on the metal ion.[3]
-
Extraction: a. Place equal volumes of the organic and aqueous phases into a separatory funnel. b. Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and to allow the extraction equilibrium to be reached. c. Allow the two phases to separate completely.
-
Phase Separation: Carefully separate the organic and aqueous phases.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. The concentration of the extracted metal ion in the organic phase can be calculated by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula:
%E = [(C₀ - Cₐ) / C₀] * 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₐ is the concentration of the metal ion in the aqueous phase after extraction.
-
Visualizations
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the efficiency of metal ion extraction.
Experimental Workflow for Liquid-Liquid Extraction
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-2,6-diethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols for the synthesis of Pyridine-2,6-diethanol, a key intermediate in chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic pathways start from 2,6-lutidine. The most prevalent methods are:
-
Three-Step Synthesis (Classic Route): This involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification to a diester, and finally, reduction to the diol.[1]
-
Two-Step Synthesis (Simplified Route): This route simplifies the classic method by directly reducing 2,6-pyridinedicarboxylic acid to this compound using a sodium borohydride/iodine system, thus avoiding the esterification step.[1]
-
Biocatalytic Synthesis: A modern, sustainable "one-pot" approach that uses recombinant microbial cells to convert 2,6-lutidine directly to the diol, eliminating the need for harsh oxidizing and reducing agents.[2][3]
Q2: Which synthesis route generally offers the highest yield and efficiency?
A2: The highest reported chemical yields are often achieved by reducing the dimethyl 2,6-pyridinedicarboxylate intermediate with sodium borohydride, which can reach up to 96%.[4] However, the simplified two-step route, involving direct reduction of the dicarboxylic acid, is more efficient in terms of step economy and avoids corrosive reagents, offering excellent yields between 72-82%.[1] The biocatalytic route is highly efficient and sustainable, producing titers up to 20 g/L, but requires specialized biological setups.[5]
Q3: What are the critical safety precautions for this synthesis?
A3: Key safety considerations include:
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. The oxidation of 2,6-lutidine is exothermic and should be performed with careful temperature control to avoid runaway reactions.
-
Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to release flammable hydrogen gas. It should be handled in a dry environment and added in portions to control the reaction rate.
-
Iodine (I₂): Can cause chemical burns and is toxic if ingested or inhaled. Handle in a well-ventilated fume hood.
-
Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Always use freshly distilled or peroxide-free THF.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the simplified two-step chemical route.
Problem 1: Low or no yield in the final reduction step.
-
Possible Cause: Ineffective reducing agent. Sodium borohydride (NaBH₄) alone is generally insufficient to reduce a carboxylic acid.
-
Solution: The use of an activating agent is necessary. The NaBH₄/Iodine (I₂) system is highly effective for this transformation.[1][6] Iodine reacts with the intermediate to form a more reactive species that is susceptible to hydride attack.[6] Ensure the correct stoichiometry is used, typically a significant excess of NaBH₄.[1][6]
Problem 2: The oxidation of 2,6-lutidine with KMnO₄ is slow or incomplete.
-
Possible Cause: Insufficient temperature or inadequate mixing.
-
Solution: The reaction requires heating, typically to between 85-90°C, to proceed at a reasonable rate.[1] Ensure vigorous stirring to maintain contact between the aqueous KMnO₄ solution and the organic 2,6-lutidine. The reaction is complete when the characteristic purple color of the permanganate has faded.[1]
Problem 3: Difficulty isolating the 2,6-pyridinedicarboxylic acid intermediate after oxidation.
-
Possible Cause: Incorrect pH for precipitation.
-
Solution: After filtering off the manganese dioxide (MnO₂) byproduct, the filtrate must be acidified. 2,6-pyridinedicarboxylic acid is soluble in basic and neutral solutions but precipitates in acidic conditions. Add concentrated HCl to adjust the pH until a solid precipitate forms.[1]
Problem 4: The reduction reaction with NaBH₄/I₂ is too vigorous or uncontrollable.
-
Possible Cause: Reagents added too quickly or at too high a temperature.
-
Solution: Both the initial addition of NaBH₄ to the dicarboxylic acid in THF and the subsequent dropwise addition of the iodine solution should be performed at a reduced temperature. Using an ice bath (0°C) during the addition of the iodine solution is recommended to control the exotherm and the rate of hydrogen gas evolution.[7][8]
Problem 5: Product is lost during the final workup and extraction.
-
Possible Cause: Incorrect pH adjustment or inefficient extraction.
-
Solution: After the reduction is complete, it is crucial to neutralize the reaction mixture carefully with an acid (e.g., 3M HCl) to a neutral pH.[1] this compound has good solubility in polar organic solvents. Use a suitable solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]
Data Presentation
Table 1: Comparison of Key Synthesis Routes for this compound
| Feature | Three-Step (Classic) | Two-Step (Simplified) | Biocatalytic |
| Starting Material | 2,6-Lutidine | 2,6-Lutidine | 2,6-Lutidine |
| Key Reagents | 1. KMnO₄2. H₂SO₄/MeOH3. NaBH₄ | 1. KMnO₄2. NaBH₄/I₂ in THF | Recombinant whole cells (e.g., P. putida) |
| Overall Yield | ~64% (variable)[2] | 72-82%[1] | High Titer (>12 g/L)[3] |
| Advantages | Well-established methods | Fewer steps, avoids harsh esterification conditions.[1] | Environmentally friendly, one-pot process, high productivity.[2][3] |
| Disadvantages | Long reaction times, corrosive reagents (H₂SO₄).[1] | Requires careful control of the reduction step. | Requires specialized biocatalysis equipment and expertise. |
Table 2: Optimized Conditions for the Direct Reduction of 2,6-Pyridinedicarboxylic Acid
| Parameter | Recommended Condition | Rationale | Citation |
| Reducing System | Sodium Borohydride / Iodine (NaBH₄/I₂) | NaBH₄ alone is ineffective; I₂ activates the carboxylic acid for reduction. | [1][6] |
| Solvent | Tetrahydrofuran (THF) | Provides high yields and is compatible with the reagents. | [1][6] |
| Stoichiometry (Acid:NaBH₄:I₂) | 1 : 4 : 1 (molar ratio) | An excess of NaBH₄ ensures complete reduction of both carboxyl groups. | [1] |
| Temperature | 0°C to room temperature for NaBH₄ addition;Ice bath for I₂ addition, then reflux. | Controls exotherm and H₂ evolution during addition; reflux drives reaction to completion. | [1] |
| Workup | Neutralization with 3M HCl, extraction with Ethyl Acetate. | Ensures the product is in a neutral form for efficient extraction. | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Direct Reduction of 2,6-Pyridinedicarboxylic Acid
This protocol is adapted from a patented method and offers high efficiency.[1]
Step A: Oxidation of 2,6-Lutidine
-
In a 500 mL flask, add 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine. Heat the mixture to 60°C.
-
In small portions, add 79 g (0.5 mol) of potassium permanganate (KMnO₄), maintaining the reaction temperature between 85-90°C.
-
Continue heating and stirring for approximately 2 hours, or until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature and filter to remove the brown manganese dioxide (MnO₂) precipitate. Wash the solid with 100 mL of hot water and combine the filtrates.
-
Concentrate the filtrate to approximately 100-130 mL and acidify with concentrated HCl until precipitation of a white solid is complete.
-
Filter the solid, dry it, to obtain 2,6-pyridinedicarboxylic acid. (Typical yield: 78-80%).[1]
Step B: Reduction to this compound
-
In a 500 mL three-neck flask, add 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of THF.
-
With stirring at room temperature, add 7.6 g (0.2 mol) of NaBH₄ in portions. Stir for 30 minutes until gas evolution ceases.
-
Prepare a solution of 12.7 g (0.05 mol) of iodine in 80 mL of THF.
-
Cool the flask in an ice bath and add the iodine solution dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.
-
Cool the reaction, and carefully adjust the pH to neutral with 3M HCl.
-
Filter any solids, and concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent to yield this compound as a white crystalline solid. (Typical yield: 82%).[1]
Protocol 2: Synthesis via Reduction of Dimethyl 2,6-pyridinedicarboxylate
This protocol provides a very high yield for the final reduction step.[4]
-
To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in 50 mL of methanol (MeOH) at 0°C, add sodium borohydride (3.3 g, 0.088 mol) in portions.
-
Allow the reaction to warm to 20°C and stir for 16 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂CO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 200 mL of a DCM/MeOH (10:1) mixture to the residue and filter to remove solids.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to give this compound as a white solid. (Typical yield: 96%).[4]
Visualizations
Caption: Workflow for the simplified synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 3. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 5. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
- 8. researchgate.net [researchgate.net]
Improving the stability of Pyridine-2,6-diethanol solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pyridine-2,6-diethanol solutions during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time | Oxidation of the pyridine ring or alcohol groups.[1] This can be accelerated by exposure to air and light. | Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] |
| Precipitate forms in the solution | Change in temperature affecting solubility. Degradation of this compound to less soluble products. The pH of the solution has shifted, affecting solubility. | Ensure the storage temperature is stable and within the recommended range.[2] Analyze the precipitate to determine if it is the parent compound or a degradant. Prepare fresh solutions and verify the pH. |
| Loss of potency or inconsistent experimental results | Degradation of this compound. | Perform a stability study to determine the shelf-life of the solution under your specific storage conditions. Use a validated analytical method, such as HPLC-UV, to quantify the amount of active compound remaining. |
| Appearance of new peaks in HPLC or GC analysis | Formation of degradation products. | Identify the degradation products using techniques like GC-MS or LC-MS.[3][4][5] This information can help elucidate the degradation pathway. |
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound solutions?
This compound is soluble in water and polar organic solvents.[2][6][7]
| Solvent | Solubility | Notes |
| Water | Soluble[2][6][7] | Aqueous solutions may be more susceptible to pH-dependent degradation. |
| Ethanol | Moderately Soluble[2] | A common choice for many organic compounds. |
| Methanol | Moderately Soluble[2] | Similar to ethanol, a suitable polar organic solvent. |
| DMSO | Soluble | A good solvent for creating stock solutions, but may be incompatible with some downstream applications. |
| Hexane | Insoluble[2] | Not a suitable solvent. |
2. How should this compound solutions be stored to ensure stability?
Proper storage is crucial to maintain the integrity of your solutions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage of stock solutions, -20°C or -80°C is recommended.[8][9] | Lower temperatures slow down the rate of chemical degradation. |
| Light | Protect from light by using amber glass vials or by wrapping the container in foil.[2] | Pyridine compounds can be susceptible to photodegradation. |
| Atmosphere | For sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidation. |
| Container | Use tightly sealed glass containers.[2] Avoid plastic containers that may be incompatible with pyridine-based compounds.[10] | Prevents solvent evaporation and exposure to air and moisture. |
| pH | Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. | Pyridine derivatives can be unstable at acidic or basic pH.[11] |
3. What are the likely degradation pathways for this compound?
The primary degradation pathways are likely to be oxidation and photodegradation.
4. Are there any stabilizers that can be added to improve the stability of this compound solutions?
The use of stabilizers depends on the specific application. For pharmaceutical formulations, common stabilizers for compounds with alcohol groups include polymers like polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA), as well as cyclodextrins.[12] Antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, could be considered to mitigate oxidative degradation, though their compatibility and potential for interference with experiments must be evaluated.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14][15]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Pyridinedimethanol, 98% | Fisher Scientific [fishersci.ca]
- 7. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Pyridinemethanol 98 586-98-1 [sigmaaldrich.com]
- 10. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Stabilizers - CD Formulation [formulationbio.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Pyridine-2,6-diethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2,6-diethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes: the reduction of dimethyl pyridine-2,6-dicarboxylate and the hydrolysis of 2,6-bis(bromomethyl)pyridine.
Route 1: Reduction of Dimethyl Pyridine-2,6-dicarboxylate
Question 1: My reaction is incomplete, and I have isolated a significant amount of a mono-alcohol byproduct. How can I drive the reaction to completion?
Answer:
The most common byproduct of incomplete reduction is the mono-ester, methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[1][2][3] Several factors could be contributing to the incomplete reaction:
-
Insufficient Reducing Agent: Ensure at least 4 equivalents of the reducing agent, such as sodium borohydride, are used relative to the starting diester.
-
Reaction Temperature: While the reaction is typically initiated at 0°C, allowing it to proceed at room temperature or even gentle heating (reflux) may be necessary to ensure complete conversion of both ester groups.[3]
-
Reaction Time: The reaction may require an extended period, from several hours to overnight, to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
Troubleshooting Workflow for Incomplete Reduction:
Caption: Troubleshooting workflow for addressing incomplete reduction.
Question 2: I am observing byproducts that suggest my pyridine ring has been reduced. How can I prevent this?
Answer:
Reduction of the pyridine ring to dihydropyridine or piperidine derivatives is a potential side reaction, especially with stronger reducing agents or under harsh conditions. While sodium borohydride is generally selective for esters over aromatic rings, certain conditions can promote ring reduction.[4][5]
To minimize pyridine ring reduction:
-
Avoid overly harsh reducing agents: Stick to sodium borohydride. The use of more powerful reagents like lithium aluminum hydride (LiAlH4) is more likely to reduce the pyridine ring.
-
Control the temperature: Avoid excessively high temperatures for prolonged periods.
-
Use of additives: The addition of Lewis acids like aluminum chloride, while potentially increasing the rate of ester reduction, can also enhance the reducing power of the system and may lead to ring reduction.[5] Use such additives with caution and at low temperatures.
Question 3: How can I purify my this compound from the mono-ester byproduct?
Answer:
Purification can be effectively achieved using column chromatography on silica gel. A solvent system of ethyl acetate/petroleum ether or ethyl acetate/hexane is typically effective.[3] The polarity difference between the diol (more polar) and the mono-ester (less polar) allows for good separation.
Route 2: Hydrolysis of 2,6-bis(bromomethyl)pyridine
Question 1: My yield is low, and I suspect the formation of an ether byproduct. How can I avoid this?
Answer:
When using an alcohol (e.g., ethanol) as a solvent for the hydrolysis, there is a risk of forming the diether byproduct, 2,6-bis(ethoxymethyl)pyridine, through a Williamson ether synthesis-type reaction. To circumvent this, it is advisable to perform the hydrolysis in an aqueous medium without an alcohol co-solvent, for example, using an aqueous solution of sodium hydroxide.
Question 2: During the synthesis, I observe the formation of an insoluble, sticky material. What is this, and how can I prevent it?
Answer:
The formation of an insoluble, polymeric material is a likely side reaction. 2,6-bis(bromomethyl)pyridine is a reactive monomer that can undergo self-polymerization, especially in the presence of a base.
To minimize polymerization:
-
Control the temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
Slow addition of base: Add the basic solution (e.g., aqueous NaOH) slowly to the solution of 2,6-bis(bromomethyl)pyridine to avoid localized high concentrations of base.
-
Dilution: Working at a higher dilution can disfavor the intermolecular polymerization reaction.
Side Reaction Pathways:
Caption: Common side reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Yields can vary depending on the chosen synthetic route and optimization of reaction conditions. For the reduction of dimethyl pyridine-2,6-dicarboxylate, yields of up to 92% have been reported.[3] The hydrolysis of 2,6-bis(bromomethyl)pyridine can also provide high yields, though side reactions like polymerization can lower the isolated yield.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The 1H NMR spectrum of the pure diol will show characteristic peaks for the pyridine ring protons and the methylene protons adjacent to the hydroxyl groups. Impurities such as the mono-ester will exhibit a methyl singlet from the ester group.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
2,6-bis(bromomethyl)pyridine: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Quantitative Data Summary
| Parameter | Route 1: Reduction of Diester | Route 2: Hydrolysis of Dihalide | Reference(s) |
| Starting Material | Dimethyl pyridine-2,6-dicarboxylate | 2,6-bis(bromomethyl)pyridine | [3],[6] |
| Reagents | Sodium borohydride | Aqueous NaOH or other base | [3],[6] |
| Solvent | Methanol/DCM or Ethanol | Water | [3],[6] |
| Typical Yield | ~92% | High, but can be variable | [3] |
| Key Side Products | Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | Polymeric materials, ethers | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Dimethyl Pyridine-2,6-dicarboxylate
-
Dissolution: In a round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane.[3]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (4.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle refluxing may be required.
-
Quenching: Carefully quench the reaction by the slow addition of aqueous HCl at 0°C.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to yield this compound as a white solid.[3]
Protocol 2: Synthesis of this compound via Hydrolysis of 2,6-bis(bromomethyl)pyridine
-
Dissolution: Dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., THF, though an aqueous system is preferred to avoid ether formation).
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (a slight excess), dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Neutralization: Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pyridine-2,6-diethanol Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Pyridine-2,6-diethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound with the molecular formula C₇H₉NO₂. It consists of a central pyridine ring with hydroxymethyl groups (-CH₂OH) attached at the 2 and 6 positions.[1] At room temperature, it is typically a white to off-white crystalline solid.[1]
Q2: What are the key physical properties for crystallization experiments?
Understanding the physical properties is crucial for designing a successful crystallization protocol. Key data is summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 139.15 g/mol | [2] |
| Melting Point | 112-114 °C | [2] |
| Boiling Point | 185 °C (at 15 mmHg) | [2] |
| Appearance | White to off-white crystalline solid | [1] |
Q3: What solvents are suitable for crystallizing this compound?
This compound is soluble in water and moderately soluble in polar organic solvents like methanol and ethanol.[1][2][3] It is generally insoluble in nonpolar solvents such as hexane.[1] A good starting point for solvent selection is to use a single solvent system where the compound is highly soluble at high temperatures but has low solubility at room temperature or below. Water and ethanol are excellent candidates to screen first.[4][5] Mixed solvent systems, such as ethanol/water or acetone/water, can also be effective.[6]
Q4: Why is my this compound difficult to crystallize?
Pyridine-containing compounds can sometimes be more challenging to crystallize compared to their non-heteroaromatic analogs.[4] The presence of two hydroxyl groups allows for strong hydrogen bonding, which can influence crystal packing but also potentially lead to strong solvent interactions that may hinder crystallization under certain conditions.[7][8] Purity is also a critical factor; impurities can significantly inhibit crystal formation or lead to "oiling out".[8][9]
Troubleshooting Crystallization Issues
This guide addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: My compound "oiled out" instead of forming crystals.
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10][11] This oily layer often traps impurities and can be difficult to solidify into a pure crystalline form.
Answer:
-
Cause - Supersaturation is too high or cooling is too rapid: If the solution becomes supersaturated too quickly, the molecules may not have time to orient themselves into a crystal lattice.[11]
-
Solution: Reduce the rate of cooling. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or in a dewar, before moving it to a refrigerator or ice bath. A slower cooling rate is a general best practice for all recrystallizations.[9]
-
-
Cause - Solvent boiling point is too high: If the boiling point of your solvent is higher than the melting point of your compound (112-114 °C), the compound may precipitate as a liquid.[9]
-
Solution: Choose a solvent with a lower boiling point. For example, if using toluene (b.p. 111 °C), you are very close to the compound's melting point. Consider ethanol (b.p. 78 °C) or an ethanol/water mixture instead.[5]
-
-
Cause - Impurities are present: Impurities can disrupt the crystallization process and cause freezing-point depression, leading to the formation of an oil.[9]
-
Solution: If you obtain an oil, you can try to decant the solvent, redissolve the oil in a minimum amount of fresh hot solvent, and attempt the recrystallization again. Multiple recrystallizations may be needed to remove the problematic impurity.[9]
-
-
Cause - Inappropriate solvent system in anti-solvent crystallization: Adding the anti-solvent too quickly can cause localized high supersaturation.
-
Solution: Add the anti-solvent dropwise and slowly to the solution of your compound with vigorous stirring. Alternatively, try adding your compound's solution to the anti-solvent.[10] Adding a seed crystal to the solution before or during anti-solvent addition can also promote direct crystallization.[10]
-
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals are forming from the solution.
Answer:
If your solution remains clear after cooling, it has not reached a state of supersaturation necessary for crystal nucleation.
-
Solution 1 - Induce Nucleation: Scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Solution 2 - Add a Seed Crystal: If you have a small crystal from a previous batch, add it to the solution. This provides a template for new crystals to grow on.[7]
-
Solution 3 - Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration, then allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation or oiling out.[7]
-
Solution 4 - Add an Anti-Solvent: If you are using a single solvent system, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble, like hexane) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[4]
-
Solution 5 - Reduce Temperature Further: If crystals do not form at room temperature, place the flask in an ice bath or a refrigerator. Lower temperatures decrease the solubility of the compound, which may induce crystallization.
Problem 3: The resulting crystals are very small (like powder) or needle-shaped.
The formation of very small or needle-like crystals often indicates that the crystallization process occurred too quickly, leading to rapid nucleation but slow growth.[7] While needles are a valid crystal habit, they can be difficult to filter and dry effectively due to their high surface area and tendency to trap solvent.[12]
-
Solution 1 - Slow Down Crystallization: The key is to minimize the number of nucleation events and allow more time for crystal growth. Use the slowest cooling method possible. Ensure the solution is free of dust or other particulates that could act as nucleation sites.
-
Solution 2 - Change the Solvent System: The choice of solvent can significantly influence crystal habit.[7] Try different solvents or solvent mixtures. For example, if you are getting needles from ethanol, try a mixture of ethanol and water, or switch to a different solvent like acetone.
-
Solution 3 - Use Vapor Diffusion: This is a very gentle method that promotes slow crystal growth. Place a small, open vial containing your dissolved compound inside a larger, sealed jar that contains a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting the growth of a few large crystals.[7]
Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
This is the most common method for purifying solids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass.
Protocol 2: Anti-Solvent Crystallization
This method is useful when no single solvent has the ideal solubility properties (very soluble when hot, insoluble when cold).
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature (e.g., methanol or ethanol).
-
Anti-Solvent Addition: With continuous stirring, add a miscible "anti-solvent" (e.g., hexane or diethyl ether) dropwise to the solution.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Caption: Experimental workflow for anti-solvent crystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. mt.com [mt.com]
- 12. DSpace [researchrepository.universityofgalway.ie]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Pyridine-2,6-diethanol Hydroxyl Group Reactivity
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the reactivity of the hydroxyl groups in Pyridine-2,6-diethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for enhancing the reactivity of the hydroxyl groups on this compound?
A1: The primary strategy is to convert the hydroxyl groups, which are poor leaving groups, into more reactive functional groups. This is typically achieved through:
-
Tosylation: Conversion of the alcohols to p-toluenesulfonates (tosylates), which are excellent leaving groups for nucleophilic substitution reactions.
-
Mesylation: Similar to tosylation, this process converts the alcohols to methanesulfonates (mesylates), which are also very good leaving groups.
-
Halogenation: Direct conversion of the hydroxyl groups to halides (e.g., chlorides or bromides), which can then be used in a variety of subsequent reactions.
Q2: Why is pyridine often used as a solvent or reagent in tosylation and mesylation reactions?
A2: Pyridine serves a dual purpose in these reactions. It acts as a base to neutralize the HCl or other acidic byproducts generated, driving the reaction to completion. Additionally, pyridine can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive pyridinium intermediate, which is then more readily attacked by the alcohol.[1][2]
Q3: Can I selectively functionalize only one of the two hydroxyl groups on this compound?
A3: Achieving selective mono-functionalization of diols can be challenging but is possible.[3] Success often depends on carefully controlling the stoichiometry of the reagents (i.e., using one equivalent or slightly less of the activating reagent), reaction temperature, and the slow addition of the reagent to the diol solution. However, a mixture of di-substituted, mono-substituted, and unreacted starting material is common and will likely require careful chromatographic purification to isolate the desired mono-functionalized product.
Troubleshooting Guides
Issue 1: Low or No Yield During Tosylation/Mesylation
| Possible Cause | Troubleshooting Step |
| Presence of water in reagents or solvent. | Sulfonyl chlorides (TsCl, MsCl) are sensitive to moisture and can be hydrolyzed. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Consider recrystallizing the tosyl chloride from hexane to remove impurities.[4] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction temperature or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), which is a more potent nucleophilic catalyst.[4] For sterically hindered alcohols, using methanesulfonyl chloride (mesylation) may be more effective than tosylation.[4] |
| Degraded reagents. | Old bottles of pyridine can absorb water. Use freshly opened or distilled pyridine. Tosyl chloride can also degrade over time; use a fresh supply if in doubt.[5] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Formation of 2,6-bis(chloromethyl)pyridine during tosylation. | This is a known side reaction, particularly with pyridyl methanols. The chloride ion generated from the tosyl chloride can displace the newly formed tosylate group. To minimize this, run the reaction at a lower temperature (e.g., 0 °C) and for a shorter duration.[6] |
| Polymerization or formation of oligomers. | This can occur if the newly formed, activated intermediate reacts with the remaining hydroxyl groups of the starting material or other molecules. Use dilute conditions and consider a slow addition of the activating reagent to a solution of the diol. |
| Reaction with the pyridine ring nitrogen. | While less common for the hydroxyl activation reactions, in some functionalization reactions, the pyridine nitrogen can be alkylated or otherwise modified. Ensure the reaction conditions are optimized for hydroxyl group reactivity. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual pyridine in the final product. | Pyridine can be difficult to remove completely by rotary evaporation alone. After the reaction, perform an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and move it into the aqueous layer. Follow this with a wash with a saturated sodium bicarbonate solution and then brine. |
| Co-elution of product and byproducts during column chromatography. | If the desired product and byproducts have similar polarities, try using a different solvent system for chromatography. If separation is still difficult, consider recrystallization as an alternative purification method. The di-tosylated product of this compound is a crystalline solid.[6] |
Data Presentation: Comparison of Activation Methods
The following table summarizes typical yields for the di-functionalization of this compound's hydroxyl groups. Note that reaction conditions can significantly influence the outcome, and these values should be considered representative examples.
| Activation Method | Product | Typical Yield | Reference |
| Tosylation | 2,6-Bis(tosyloxymethyl)pyridine | 80% | [6][7] |
| Bromination | 2,6-Bis(bromomethyl)pyridine | 43% - 96% | [8][9] |
| Chlorination | 2,6-Bis(chloromethyl)pyridine | Moderate to High (Estimated) | [10][11] |
| Mesylation | 2,6-Bis(mesyloxymethyl)pyridine | High (Estimated) | - |
Yields for chlorination and mesylation are estimated based on general procedures for primary alcohols, as specific literature for this compound was not identified.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(tosyloxymethyl)pyridine (Tosylation)
This protocol is adapted from a literature procedure with a reported yield of 80%.[6]
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
In a 500 mL round bottom flask, dissolve this compound (2.78 g, 0.020 mol) and NaOH (8.0 g, 0.20 mol) in 150 mL of a 1:1 mixture of THF and water.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Separately, dissolve p-toluenesulfonyl chloride (7.61 g, 0.040 mol) in 75 mL of THF.
-
Add the p-toluenesulfonyl chloride solution to the cooled diol solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for a total of 4 hours.
-
Pour the reaction mixture into 200 mL of water.
-
Extract the aqueous mixture with dichloromethane (4 x 75 mL).
-
Combine the organic layers and wash with a saturated solution of NaCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the product as a white crystalline solid.
Protocol 2: Synthesis of 2,6-Bis(bromomethyl)pyridine (Bromination)
This protocol is adapted from a literature procedure with a reported yield of 43%.[8]
Reagents and Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round bottom flask, add this compound (2 g, 14 mmol).
-
Slowly add 30 mL of 48% HBr to the flask.
-
Heat the mixture to 125 °C and maintain at reflux for 6 hours.
-
Cool the reaction mixture to room temperature. The resulting residue will be a yellow solution.
-
Dissolve the residue in 50 mL of water.
-
Neutralize the solution by adding a saturated K₂CO₃ solution until the pH reaches 8.
-
Extract the aqueous solution with dichloromethane (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate, 2:1) to yield the product as a white solid.
Visualizations
Caption: Experimental workflow for the tosylation of this compound.
Caption: Experimental workflow for the bromination of this compound.
Caption: Logical relationship of hydroxyl group activation pathways.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jchemlett.com [jchemlett.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 2,6-Bis(tosyloxymethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 11. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Preventing degradation of Pyridine-2,6-diethanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,6-diethanol. The information provided is intended to help prevent its degradation during chemical reactions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 2,6-Bis(hydroxymethyl)pyridine, is a versatile organic compound featuring a pyridine ring substituted with two ethanol groups at the 2 and 6 positions. Its unique structure allows it to be used as a ligand in coordination chemistry, a building block in the synthesis of more complex molecules, and as an intermediate in the development of pharmaceuticals and functional materials.
Q2: What are the general stability characteristics of this compound?
This compound is generally stable under normal laboratory conditions.[1] However, its stability can be compromised by exposure to certain reagents and environmental factors.
Q3: What are the primary known degradation pathways for this compound?
The primary degradation pathways for this compound involve the oxidation of its alcohol functional groups and reactions involving the pyridine ring itself. The two hydroxyl groups can be oxidized to aldehydes or carboxylic acids, while the pyridine ring can undergo N-oxidation.
Q4: How should this compound be properly stored to prevent degradation?
To ensure its stability, this compound should be stored in a cool, dry, and dark place, away from heat, light, and moisture.[1] It is also crucial to keep it away from incompatible materials such as strong oxidizing agents and acids.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound and provides potential solutions to mitigate degradation.
| Issue | Potential Cause | Recommended Solution |
| Unwanted side products observed, suggesting oxidation of the alcohol groups. | The reaction conditions may be too harsh, or there might be exposure to strong oxidizing agents. | - Use milder oxidizing agents if oxidation is intended for other parts of the molecule. - Protect the hydroxyl groups with a suitable protecting group before proceeding with the reaction. |
| Discoloration or decomposition of the compound during the reaction. | The reaction may be running at too high a temperature, or the compound might be exposed to acidic conditions. | - Optimize the reaction temperature to the lowest effective level. - If acidic conditions are necessary, consider using a protecting group for the hydroxyl moieties. |
| Low yield of the desired product. | This could be due to the degradation of the starting material under the reaction conditions. | - Verify the purity of the this compound before use. - Re-evaluate the reaction conditions, paying close attention to temperature, pH, and the presence of potential catalysts for degradation. |
| Formation of N-oxide derivatives. | The pyridine nitrogen is susceptible to oxidation, especially in the presence of peroxy acids or other strong oxidants. | - If N-oxidation is not desired, avoid the use of strong oxidizing agents. - If the desired reaction requires an oxidant, choose one that is selective for other functional groups. |
Experimental Protocols
To prevent the degradation of the hydroxyl groups in this compound during a reaction that requires modification of another part of the molecule, the use of protecting groups is recommended. Below is a general protocol for the protection of diols using a silyl ether protecting group, which is a common strategy.
Protocol: Protection of this compound with a Silyl Ether
Objective: To protect the diol functional groups of this compound as silyl ethers to prevent their reaction in subsequent synthetic steps.
Materials:
-
This compound
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base (e.g., Imidazole)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the base (e.g., Imidazole, approximately 2.2 equivalents) to the solution and stir until it dissolves.
-
Slowly add the silylating agent (e.g., TBDMSCl, approximately 2.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bis-silylated product by column chromatography.
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagrams illustrate key pathways.
Caption: Potential reaction pathways of this compound.
Caption: General experimental workflow for using protected this compound.
References
Technical Support Center: Scaling Up the Synthesis of Pyridine-2,6-diethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of Pyridine-2,6-diethanol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for scaling up this compound production?
There are three primary routes for the synthesis of this compound, each with distinct advantages for scaling up:
-
Route A: Two-Step Synthesis from 2,6-Lutidine. This involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by a direct reduction to the diol.[1]
-
Route B: Reduction of Dimethyl 2,6-Pyridinedicarboxylate. This is a common route where the commercially available or synthesized diester is reduced to the diol using a suitable reducing agent.[2][3]
-
Route C: Hydrolysis of 2,6-Dibromomethylpyridine. This method involves the hydrolysis of a di-halogenated precursor to yield the final diol product.[2][3]
Q2: Which synthesis route is most recommended for large-scale production?
The choice depends on the availability of starting materials and cost considerations. The reduction of Dimethyl 2,6-pyridinedicarboxylate (Route B) is often preferred for its high yields (up to 96%) and relatively clean reaction profile.[3] The two-step synthesis from 2,6-lutidine (Route A) is also a strong candidate as it simplifies a traditional three-step process by avoiding the intermediate esterification step.[1]
Q3: What are the critical safety precautions when scaling up this synthesis?
-
Reducing Agents: The use of sodium borohydride (NaBH₄) requires careful handling. It is a flammable solid and can react violently with water to produce hydrogen gas. Additions should be performed in portions under an inert atmosphere and at controlled temperatures (e.g., 0 °C).[2][3]
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) and ethanol are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.
-
Oxidizing Agents: Potassium permanganate (KMnO₄), used in the oxidation of 2,6-lutidine, is a strong oxidizer. The reaction can be highly exothermic and must be carefully temperature-controlled.[1]
-
Workup: Acidic and basic solutions for pH adjustment and quenching should be handled with appropriate personal protective equipment (PPE).
Q4: How can reaction progress be effectively monitored?
Thin-Layer Chromatography (TLC) is a straightforward method to monitor the consumption of starting material and the formation of the product.[2][3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the reaction kinetics and identify the presence of any side products.
Q5: What are the expected yields and purity for this compound?
Yields are highly dependent on the chosen synthetic route and reaction scale.
-
Reduction of Dimethyl 2,6-pyridinedicarboxylate: Yields typically range from 87% to 96%.[2][3]
-
Direct Reduction of 2,6-Pyridinedicarboxylic Acid: Reported yields are between 72% and 82%.[1]
-
From 2,6-Dibromomethylpyridine: An 88.6% yield with 98% purity has been documented.[2][3]
The final product is typically a light yellow to beige crystalline powder.[4]
Synthesis Route Comparison
The following table summarizes quantitative data for the different synthesis routes, providing a basis for comparison when planning a scaled-up synthesis.
| Parameter | Route A: From 2,6-Lutidine (2-Step) | Route B: From Dimethyl 2,6-Pyridinedicarboxylate | Route C: From 2,6-Dibromomethylpyridine |
| Starting Material | 2,6-Lutidine | Dimethyl 2,6-pyridinedicarboxylate | 2,6-Dibromomethylpyridine |
| Key Reagents | 1. KMnO₄ 2. NaBH₄ / I₂ | NaBH₄ | NaOH, Ethanol |
| Typical Yield | 72-82% (for reduction step)[1] | 87-96%[2][3] | 88.6%[2][3] |
| Reported Purity | Not specified | Not specified, but generally high | 98% (liquid phase)[2][3] |
| Pros for Scale-Up | Fewer steps than traditional 3-step route.[1] | High yields, readily available starting material. | High yield and purity. |
| Cons for Scale-Up | Handling exothermic oxidation, use of iodine. | Cost of the diester starting material. | Precursor may be less common/more expensive. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Dimethyl 2,6-Pyridinedicarboxylate
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis with potential for scale-up.
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate (1 equivalent)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (4 equivalents)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in anhydrous MeOH (50 mL).[3]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (3.3 g, 0.088 mol) in small portions, ensuring the internal temperature remains below 10 °C.[3]
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[2]
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 16 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous Na₂CO₃ solution (10 mL).[3]
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
To the resulting residue, add a mixture of DCM/MeOH (10:1, 200 mL) and stir vigorously.[3]
-
Filter the mixture to remove inorganic salts.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid (Expected yield: ~3.0 g, 96%).[3]
Visualizations
Experimental and Logic Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the reduction step.
Troubleshooting Guide
Problem: The reduction of the diester/diacid is slow or incomplete.
-
Possible Cause: Insufficient amount or poor quality of the reducing agent (e.g., NaBH₄). Sodium borohydride can degrade upon exposure to moisture.
-
Solution: Use a fresh bottle of sodium borohydride or test its activity on a small scale. Ensure that at least 4 equivalents are used for the diester reduction, as both ester groups need to be reduced.
Problem: A significant amount of mono-alcohol byproduct is observed.
-
Possible Cause: Insufficient reaction time or non-optimal temperature. The reduction of the second ester/acid group may be slower than the first.
-
Solution: Increase the reaction time and monitor via TLC or HPLC until the mono-alcohol intermediate is consumed. For some reductions, refluxing for several hours after the initial room temperature stir may be necessary to drive the reaction to completion.[2]
Problem: The product is difficult to isolate from the reaction mixture during workup.
-
Possible Cause: The product has some water solubility, leading to losses during aqueous extraction.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and drive the product into the organic layer. Alternatively, perform continuous liquid-liquid extraction with a suitable solvent like chloroform or ethyl acetate for an extended period to ensure complete recovery.[2]
Problem: The final product is an oil instead of a white solid.
-
Possible Cause: Presence of residual solvents or impurities.
-
Solution: Ensure all solvents are thoroughly removed under high vacuum. If impurities are present, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or purification via column chromatography may be required.
Problem: During scale-up, the reaction temperature spikes uncontrollably during NaBH₄ addition.
-
Possible Cause: The rate of addition is too fast for the reactor's heat-exchange capacity. The reaction is exothermic.
-
Solution: Slow down the rate of addition of the sodium borohydride. Ensure the reactor's cooling system is operating efficiently. For very large scales, consider a solution of NaBH₄ in a suitable solvent and add it via a pump for better control.
References
Optimizing reaction conditions for Pyridine-2,6-diethanol derivatization
Technical Support Center: Pyridine-2,6-dimethanol Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the derivatization of Pyridine-2,6-dimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for the hydroxyl groups of Pyridine-2,6-dimethanol?
The two primary alcohol functional groups of Pyridine-2,6-dimethanol are versatile handles for various transformations. The most common derivatizations include:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form di-esters. This is often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or catalysts like DMAP (4-dimethylaminopyridine).
-
Etherification: Formation of ethers, typically via the Williamson ether synthesis, which involves deprotonating the alcohols with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
-
Halogenation: Conversion of the alcohol groups to halides (e.g., -CH₂Cl or -CH₂Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Oxidation: Selective oxidation to form Pyridine-2,6-dicarbaldehyde or further to Pyridine-2,6-dicarboxylic acid, depending on the oxidant and reaction conditions.
-
Silylation: Protection of the hydroxyl groups by converting them into silyl ethers using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This is often done to increase volatility for analysis by gas chromatography[1].
Q2: How can I achieve selective mono-derivatization instead of the di-substituted product?
Achieving mono-substitution requires careful control of reaction conditions to disfavor the second derivatization. Key strategies include:
-
Stoichiometry: Use of a sub-stoichiometric amount of the derivatizing reagent (e.g., 0.9-1.0 equivalents). This will result in a mixture of starting material, mono-product, and di-product that requires careful purification.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can slow down the reaction rate, allowing for better control and potentially favoring the mono-substituted product before the second addition occurs.
-
Protecting Group Strategy: While more complex, one alcohol can be protected, the other derivatized, and the protecting group subsequently removed.
Q3: The pyridine nitrogen is interfering with my reaction, leading to side products. How can this be prevented?
The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base, which can lead to undesired side reactions such as N-alkylation or quenching of acidic catalysts. To mitigate this:
-
Use Non-Nucleophilic Bases: When a base is required (e.g., for scavenging HCl in an esterification with an acid chloride), use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine or pyridine itself.
-
Formation of N-oxide: The pyridine ring can be pre-activated or deactivated by forming the N-oxide. This alters the electronic properties of the ring and can sometimes prevent direct N-alkylation, though it may require an additional reduction step at the end of the synthesis[2].
-
Choice of Reagents: In some cases, the choice of derivatizing agent can influence the outcome. For reactions sensitive to the basicity of the nitrogen, avoiding strongly acidic conditions or reagents that form reactive pyridinium salts is crucial.
Q4: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the experimental process:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor reagent reactivity. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Side Product Formation: Competing reactions, such as N-alkylation, elimination (in ether synthesis), or over-oxidation, can consume starting material and lower the yield of the desired product.
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or temperature).
-
Purification Losses: The product may be difficult to separate from byproducts or unreacted starting material, leading to significant losses during column chromatography or recrystallization. Water-soluble products can also be lost during aqueous workup steps.
Q5: What are the recommended methods for purifying derivatized Pyridine-2,6-dimethanol products?
The choice of purification method depends on the physical properties (polarity, crystallinity, stability) of the product.
-
Column Chromatography: This is the most common method for separating mixtures. The polarity difference between the di-substituted product, mono-substituted product, and the polar starting material is usually sufficient for separation on silica gel.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Acid-Base Extraction: The basic pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting. Conversely, acidic or basic impurities can be removed by washing the organic layer with aqueous base or acid, respectively[3].
Troubleshooting Guides
Guide 1: Esterification with Acid Chlorides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acid chloride (hydrolyzed).2. Base is not sufficient to scavenge HCl.3. Low reaction temperature or insufficient time. | 1. Use freshly opened or distilled acid chloride.2. Ensure at least 2.0 equivalents of a dry, non-nucleophilic base (e.g., DIPEA) are used.3. Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed. |
| Complex Mixture of Products | 1. Reaction with pyridine nitrogen.2. Degradation of starting material or product.3. Presence of water leading to side reactions. | 1. Use a sterically hindered base. Run the reaction at a lower temperature (0 °C).2. Check the stability of your compounds under the reaction conditions.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Only Mono-Ester is Formed | 1. Insufficient acid chloride or base.2. Steric hindrance preventing the second esterification. | 1. Use a slight excess of the acid chloride and base (e.g., 2.1-2.2 equivalents).2. Increase reaction time, gently heat the reaction, or add a catalyst like DMAP (0.1 eq). |
Guide 2: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Starting Material Recovered | 1. Base is not strong enough to deprotonate the alcohol.2. Inactive alkyl halide. | 1. Use a strong base like NaH. Ensure it is fresh and properly handled.2. Use a reactive alkyl halide (I > Br > Cl). Add a catalyst like NaI or KI for less reactive halides. |
| N-Alkylation Side Product | 1. The pyridine nitrogen is competing with the alkoxide for the alkyl halide. | 1. Form the di-alkoxide completely before adding the alkyl halide.2. Add the alkyl halide slowly at a low temperature to favor reaction with the more nucleophilic alkoxide. |
| Elimination of Alkyl Halide | 1. The alkyl halide is sterically hindered (secondary or tertiary).2. The reaction temperature is too high. | 1. This method works best for primary and some secondary alkyl halides. Avoid tertiary halides.2. Maintain a moderate reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Di-esterification using an Acid Chloride
-
Add Pyridine-2,6-dimethanol (1.0 eq) to an oven-dried, three-neck flask under a nitrogen or argon atmosphere.
-
Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.2 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the desired acid chloride (2.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Di-etherification using NaH and an Alkyl Halide
-
To an oven-dried, three-neck flask under a nitrogen or argon atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully suspend it in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Dissolve Pyridine-2,6-dimethanol (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the di-alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (2.1 eq) dropwise.
-
Allow the reaction to stir at room temperature (or with gentle heating if necessary) for 12-24 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water or ethanol to destroy any excess NaH.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the derivatization of Pyridine-2,6-dimethanol (P26DM).
Caption: Troubleshooting logic for diagnosing low-yield derivatization reactions.
Caption: Competing reaction pathways in the etherification of Pyridine-2,6-dimethanol (P26DM).
References
Validation & Comparative
A Comparative Guide to the Characterization of Pyridine-2,6-diethanol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, structure, and spectroscopic properties of metal complexes involving the versatile ligand, pyridine-2,6-diethanol. This information is crucial for the rational design of novel metal-based compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Introduction to this compound and its Coordination Chemistry
This compound is a flexible, polyfunctional ligand capable of coordinating with metal ions in various modes, including as a neutral tridentate ligand or a monoanionic bidentate ligand.[1] Its ability to form stable complexes with a range of transition metals has garnered significant interest. The coordination behavior is influenced by the metal ion, the reaction conditions, and the presence of other coordinating anions.[1][2] This guide focuses on the characterization of first-row transition metal complexes with this compound, providing a comparative analysis of their key properties.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is outlined below, with specific examples for different metal ions.
General Experimental Protocol
A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is added to a solution of the metal salt (e.g., chloride, nitrate, or acetate) in the same or a different solvent. The reaction mixture is then stirred at room temperature or refluxed for a specific period. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The solid product is then collected by filtration, washed with an appropriate solvent, and dried.
Structural Characterization: A Comparative Analysis
The coordination geometry and structural parameters of this compound metal complexes are typically determined by single-crystal X-ray diffraction. The ligand can adopt different coordination modes, leading to a variety of molecular architectures.
Coordination Modes of this compound
This compound can coordinate to metal centers in at least three distinct modes:
-
Tridentate (N,O,O): The nitrogen atom of the pyridine ring and the oxygen atoms of both ethanol arms coordinate to the metal center. This is a common coordination mode.[1]
-
Bidentate (N,O): The pyridine nitrogen and one of the ethanol oxygens bind to the metal ion.
-
Monodentate (O): Only one of the ethanol oxygen atoms coordinates to the metal center.[1]
Comparative Crystallographic Data
The following table summarizes selected bond lengths and angles for representative metal complexes of this compound, providing a basis for structural comparison.
| Complex | Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | O-M-O (°) | N-M-O (°) | Reference |
| [(C7H9NO2)CuCl2] | Cu(II) | Square pyramidal | - | ~2.02 | - | - | [1] |
| [(C7H10NO2)CdCl3]n | Cd(II) | Octahedral | - | 2.4214(7) | - | - | [1] |
Note: The table will be populated with more data as it becomes available from further research to provide a more comprehensive comparison.
Spectroscopic Characterization
Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are essential for characterizing the coordination of this compound to a metal center.
Infrared (IR) Spectroscopy
The IR spectrum of the free this compound ligand shows characteristic absorption bands for the O-H, C-O, and pyridine ring vibrations. Upon complexation, these bands may shift, providing evidence of coordination.
Experimental Protocol for IR Spectroscopy:
-
Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr.
-
Alternatively, for air-sensitive samples, prepare a Nujol mull.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic bands.
Key IR Spectral Features and Their Shifts Upon Complexation:
| Vibrational Mode | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Interpretation of Shift |
| ν(O-H) | ~3300-3400 (broad) | Shifted or absent | Involvement of the hydroxyl group in coordination. |
| ν(C-O) | ~1050-1150 | Shifted | Coordination of the ethanol oxygen to the metal. |
| Pyridine ring vibrations | ~1600, 1570, 1470 | Shifted | Coordination of the pyridine nitrogen to the metal center. |
| New bands | - | < 600 | Appearance of new bands corresponding to M-N and M-O bonds. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions.
Experimental Protocol for UV-Vis Spectroscopy:
-
Dissolve a known concentration of the complex in a suitable solvent (e.g., DMF, DMSO, or methanol).
-
Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).
Comparison of UV-Vis Spectral Data:
| Metal Ion | Typical λmax (nm) | Assignment |
| Co(II) | ~500-600 | d-d transitions |
| Ni(II) | ~400-700 | d-d transitions |
| Cu(II) | ~600-800 | d-d transitions |
| Zn(II) | ~250-350 | LMCT |
Note: The exact positions and intensities of the absorption bands are dependent on the specific coordination environment of the metal ion.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes and to identify the decomposition products.
Experimental Protocol for Thermal Analysis:
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA).
The decomposition temperature and the nature of the residue can provide insights into the strength of the metal-ligand bonds and the overall stability of the complex.
Conclusion
This guide provides a foundational framework for the characterization and comparison of metal complexes of this compound. By systematically applying the described synthetic and analytical protocols, researchers can gain a deeper understanding of the structure-property relationships in this important class of coordination compounds. The presented data and workflows are intended to facilitate the development of new functional materials and therapeutic agents based on this compound metal complexes.
References
- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Analysis of the Chelating Properties of Pyridine-2,6-diethanol and Other Ligands
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Chelating Performance of Pyridine-2,6-diethanol
In the realm of coordination chemistry and its applications in drug development and analytical sciences, the efficacy of a chelating agent is paramount. This guide provides a comparative analysis of the chelating properties of this compound, a tridentate ligand, against other well-established chelating agents. By examining their stability constants with various metal ions, this document aims to provide researchers with the necessary data to make informed decisions for their specific applications.
Introduction to this compound as a Chelating Agent
This compound, also known as 2,6-bis(hydroxymethyl)pyridine, is a neutral tridentate ligand that coordinates to a central metal ion through the nitrogen atom of the pyridine ring and the oxygen atoms of the two ethanol substituents. Its flexible structure allows it to form stable five-membered chelate rings with a variety of metal ions. The presence of the hydroxyl groups also offers potential sites for further functionalization, making it a versatile scaffold in the design of more complex ligands. While extensive research has been conducted on various pyridine-based ligands, specific thermodynamic data for this compound remains a subject of ongoing investigation. However, its structural similarity to other tridentate ligands allows for a qualitative assessment of its potential chelating strength.
Quantitative Comparison of Ligand-Metal Stability Constants
The stability of a metal-ligand complex is quantitatively expressed by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for several comparative ligands with various metal ions. This data, sourced from established literature, provides a benchmark against which the performance of this compound can be contextually evaluated.
Table 1: Logarithmic Stability Constants (log β) of Iron(III) Complexes with Various Ligands in Methanol [1][2]
| Ligand | log β₁ | log β₂ | log β₃ |
| 2,2'-Bipyridyl | 5.2 ± 0.1 | 10.3 ± 0.1 | 15.0 ± 0.1 |
| 5,5'-Dimethyl-2,2'-bipyridyl | 5.8 ± 0.1 | 11.0 ± 0.1 | - |
| 4,4'-Di-tert-butyl-2,2'-bipyridyl | 6.5 ± 0.1 | 12.2 ± 0.1 | - |
| 1,10-Phenanthroline | 6.1 ± 0.1 | 12.2 ± 0.1 | 17.6 ± 0.1 |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | 5.4 ± 0.1 | 10.6 ± 0.1 | - |
| Pyridine-2,6-bis(monothiocarboxylic acid) (Fe(II)) | 12 | - | - |
| Pyridine-2,6-bis(monothiocarboxylic acid) (Fe(III)) | 33.36 | - | - |
Note: β₁, β₂, and β₃ represent the cumulative stability constants for the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes, respectively. The data for Pyridine-2,6-bis(monothiocarboxylic acid) highlights the significant difference in stability for different oxidation states of iron[3].
Experimental Protocols for Determining Chelating Properties
The determination of stability constants is crucial for quantifying the chelating properties of a ligand. Two common experimental techniques are potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added. The changes in pH are used to calculate the formation constants of the metal-ligand complexes.
Experimental Workflow:
References
Comparative Guide to the Biological Activity of Pyridine-2,6-diethanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Pyridine-2,6-diethanol and its closely related derivatives, with a focus on their potential therapeutic applications. Due to the limited availability of specific biological data on this compound, this guide also includes information on its immediate precursor, Pyridine-2,6-dimethanol, and other relevant 2,6-disubstituted pyridine analogs to provide a broader context for structure-activity relationships.
Overview of Biological Activities
This compound and its analogs are a class of compounds with a central pyridine ring substituted at the 2 and 6 positions with ethanol or methanol groups, respectively. These substituents offer sites for further chemical modification, leading to a diverse range of derivatives with potential biological activities. While research specifically on this compound is nascent, the broader class of 2,6-disubstituted pyridines has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][][3]
Key takeaway: The core pyridine structure with substitutions at the 2 and 6 positions is a promising scaffold for the development of new therapeutic agents.
Comparative Analysis of Biological Activity
This section summarizes the available quantitative data on the biological activity of relevant pyridine derivatives.
Table 1: Anticancer Activity of 2,6-Disubstituted Pyridine Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC50) | Reference Compound | Reference IC50 | Source |
| Pyridine-ureas (8b) | 58 Cancer Cell Lines (Mean) | 43% growth inhibition | - | - | [4] |
| Pyridine-ureas (8e) | 58 Cancer Cell Lines (Mean) | 49% growth inhibition | - | - | [4] |
| Pyridine-ureas (8e) | MCF-7 (Breast Cancer) | 0.22 µM | Doxorubicin | 1.93 µM | [4] |
| 2,6-diaryl-substituted pyridines | Various Human Cancer Cell Lines | Moderate cytotoxicity | - | - | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that pyridine-urea derivatives, which feature a different substitution at the 2 and 6 positions, exhibit significant anticancer activity, with compound 8e being notably more potent than the standard chemotherapeutic drug, doxorubicin, against the MCF-7 breast cancer cell line.[4]
Table 2: Antimicrobial Activity of 2,6-Disubstituted Pyridine Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric (MIC) | Reference Compound | Reference MIC | Source |
| N-alkylated pyridine-based organic salts (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - | [6] |
| N-alkylated pyridine-based organic salts (66) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - | [6] |
| Quaternary ammonium salt of pyridoxine (3) | Planktonic S. aureus & S. epidermidis | 2 µg/mL | - | - | [7] |
| Quaternary ammonium salt of pyridoxine (3) | Biofilm-embedded S. aureus | 64 µg/mL | - | - | [7] |
| Quaternary ammonium salt of pyridoxine (3) | Biofilm-embedded S. epidermidis | 16 µg/mL | - | - | [7] |
| C-2 and C-6 substituted pyridine amides (7, 8) | S. aureus | 75 µg/mL (bacteriostatic) | - | - | [8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.
The antimicrobial data suggests that modifications of the pyridine-2,6-dicarboxamide structure can lead to compounds with bacteriostatic activity. Furthermore, pyridoxine (a vitamin B6 analog with a similar substitution pattern) derivatives have shown potent activity against both planktonic and biofilm-forming bacteria, highlighting the potential for developing effective antibacterial agents from this scaffold.[7][8]
Table 3: Enzyme Inhibitory Activity of 2,6-Disubstituted Pyridine Derivatives
| Compound/Derivative | Enzyme | Activity Metric (IC50/Ki) | Reference Compound | Reference IC50/Ki | Source |
| Pyridine-2,6-dicarboxamides | Carbonic Anhydrase I (hCA I) | 12.8–37.6 nM | Acetazolamide | 32.1 nM | [9] |
| Pyridine-2,6-dicarboxamides | Carbonic Anhydrase II (hCA II) | 17.8–46.7 nM | Acetazolamide | 51.0 nM | [9] |
| Pyridine-2,6-dicarboxamides | Acetylcholinesterase (AChE) | 98.4–197.5 nM | Rivastigmine | 60.2 nM | [9] |
| Pyridine-2,6-dicarboxamides | Butyrylcholinesterase (BuChE) | 82.2–172.7 nM | Rivastigmine | 14.0 nM | [9] |
| 2',6'-Dihalostyryl-pyridines | Methionine S-Adenosyltransferase-2 (MAT2A) | Low nanomolar range | - | - | [10] |
Ki: Inhibition constant, an indication of how potent an inhibitor is.
Derivatives of pyridine-2,6-dicarboxylic acid have been shown to be potent inhibitors of carbonic anhydrases and cholinesterases, enzymes relevant in various diseases.[9] Additionally, other 2,6-disubstituted pyridines have demonstrated inhibitory activity against methionine S-adenosyltransferase-2 (MAT2A), a target in cancer therapy.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Pyridine-urea derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: Solutions of the test compounds (inhibitors) are prepared at various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together for a specific time. The reaction is then initiated by adding the substrate.
-
Detection of Activity: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 or Ki value is determined by plotting the inhibition percentage against the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential anticancer signaling pathway inhibited by pyridine derivatives.
Caption: Logical relationship from core structure to biological activity of this compound derivatives.
Conclusion and Future Directions
The available evidence suggests that the 2,6-disubstituted pyridine scaffold is a valuable starting point for the design of novel therapeutic agents with diverse biological activities. While specific data on this compound is limited, the promising anticancer, antimicrobial, and enzyme-inhibitory activities of its close analogs warrant further investigation into this particular chemical class.
Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives: This will help in establishing a clear structure-activity relationship for this specific scaffold.
-
Elucidation of mechanisms of action: Identifying the specific molecular targets and signaling pathways affected by these compounds is crucial for their further development.
-
In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be evaluated in animal models to assess their therapeutic potential and safety profile.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives. The provided data and protocols can aid in the design of future studies aimed at unlocking the full pharmacological potential of this promising class of compounds.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and coordination chemistry of Pyridine-2,6-diethanol (also known as 2,6-dimethanolpyridine) complexes, supported by X-ray crystallographic data. The information is intended to assist researchers in understanding the diverse structural possibilities of this versatile ligand and its potential applications in coordination chemistry and drug design.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of metal complexes involving this compound and its derivatives, offering a quantitative comparison of their solid-state structures.
| Complex | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| [(C7H10NO2)CdCl3]n | Cd(II) | - | - | - | - | - | - | [1] |
| [(C7H9NO2)CuCl2] | Cu(II) | - | - | - | - | - | - | [1] |
| [Ni(C7H9N5O2)2][SO4]·5H2O | Ni(II) | Triclinic | P1 | 7.502(1) | 11.493(2) | 15.526(1) | 101.91(6) | [2] |
| [{Cu(C7H9N5O2)(SO4)}·2H2O]n | Cu(II) | Monoclinic | P21/n | 10.427(3) | 8.876(2) | 13.777(4) | 93.254(1) | [2] |
| (2-abH)2[Tl(pydc)2(H2O)2]2∙11H2O (C1) | Tl(III) | Triclinic | P-1 | - | - | - | - | [3] |
| [Tl(pydc)(pydcH)2]− (C3) | Tl(III) | Monoclinic | P21/c | - | - | - | - | [3] |
Note: '-' indicates data not available in the provided search results. "pydc" refers to pyridine-2,6-dicarboxylate, a related ligand.
Selected Bond Distances and Angles
A comparison of selected bond lengths provides insight into the coordination environment of the metal centers.
| Complex | Metal Ion | Bond | Distance (Å) | Reference |
| Na--INVALID-LINK--4 | Sm(III) | Sm–O | 2.417(2)–2.564(3) | [4] |
| Sm–N | 2.537(3)–2.542(3) | [4] | ||
| [Zn(EtNic)2Cl2] | Zn(II) | Zn–N | 2.057(3)–2.061(3) | [5] |
| Zn–Cl | 2.221(1)–2.226(1) | [5] | ||
| Et2Zn(py)2 | Zn(II) | Zn-C(11) | 2.0079(18) | [6] |
| Zn-C(13) | 2.0083(19) | [6] |
Note: "EtNic" refers to ethyl nicotinate and "py" to pyridine, which are different ligands but provide context for Zn-N bond lengths.
Coordination Behavior of this compound
This compound is a versatile ligand capable of coordinating to metal ions in various modes.[1] It can act as a neutral tridentate (O, N, O') chelating ligand, utilizing the nitrogen atom of the pyridine ring and the oxygen atoms of the two hydroxyl groups.[1] Alternatively, it can behave as a monodentate ligand through one of the hydroxyl oxygen atoms.[1] The coordination mode significantly influences the resulting geometry of the complex, which can range from octahedral to square pyramidal.[1]
Experimental Protocols
General Synthesis of this compound Complexes
A common method for the synthesis of this compound metal complexes involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, the synthesis of a Ni(II) complex with pyridine involves dissolving the ligand in warm ethanol and adding a solution of the nickel salt (e.g., NiCl2·6H2O) in ethanol.[7] The mixture is then typically refluxed for a period, followed by cooling to allow for the crystallization of the complex.[7]
For thallium(III) complexes with pyridine-2,6-dicarboxylic acid, a one-pot reaction can be employed.[3] This involves adding an aqueous solution of the ligand and a methanolic solution of a co-ligand (like 2-aminobenzimidazole) to a stirring aqueous solution of the thallium salt (e.g., Tl(NO3)3·3H2O).[3] The resulting solution is stirred for several hours at room temperature, and crystals are obtained by slow evaporation of the solvent.[3]
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray diffraction are selected and mounted. Data collection is performed on a diffractometer, typically using Mo Kα radiation. The crystal structure is then solved and refined using appropriate software packages. For example, the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate was determined from a colorless needle-like crystal obtained by slow diffusion.[8]
Visualizations
Caption: Synthesis and X-ray analysis workflow.
Caption: Ligand coordination modes.
References
- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Pyridine-2,6-diethanol and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of the bidentate ligand Pyridine-2,6-diethanol and its potential transition metal complexes. Due to a lack of extensive direct studies on this compound complexes, this guide draws parallels from closely related pyridine-based ligand complexes to offer valuable insights for researchers in coordination chemistry and drug development. The electrochemical properties of such complexes are pivotal in understanding their redox activity, which can be crucial for applications in catalysis, sensing, and medicinal chemistry.
Data Summary of Related Pyridine-Based Metal Complexes
The following table summarizes the electrochemical data obtained from cyclic voltammetry (CV) studies of metal complexes with ligands structurally analogous to this compound, such as pyridine-2,6-dicarboxylic acid and other pyridine-alkoxide derivatives. This data provides a predictive framework for the electrochemical behavior of this compound complexes.
| Complex/Ligand | Metal Ion | Redox Couple | Formal Potential (E°') vs. Ag/AgCl | Key Observations & Inferences |
| Tl(III) Complex (C1) with Pyridine-2,6-dicarboxylate derivative | Tl(III) | Tl(III)/Tl(I) | 0.109 V | Exhibits a quasi-reversible one-electron transfer process. The positive potential suggests the complex is relatively easy to reduce.[1] |
| Tl(III) Complex (C3) with Pyridine-2,6-dicarboxylate derivative | Tl(III) | Tl(III)/Tl(I) | 0.244 V | Shows a more positive reduction potential compared to C1, indicating the substituent on the pyridine ring influences the electronic properties of the metal center.[1] |
| Tl(III) Complex (C2) with a hydroxyl-substituted Pyridine-2,6-dicarboxylate derivative | Tl(III) | Tl(III)/Tl(I) | -0.051 V | The presence of a hydroxyl group appears to make the complex harder to reduce, highlighting the electronic influence of ligand substituents.[1] |
| Cu(II) Complex with Pyridyl-appended diazacycloalkane | Cu(II) | Cu(II)/Cu(I) | approx. -0.2 V | Demonstrates a quasi-reversible electron transfer. The negative potential suggests a degree of stability in the Cu(II) oxidation state.[2] |
| Cu(II) Complex with Pyridine-2,6-dicarbohydrazide | Cu(II) | Cu(II)/Cu(I) | Not specified | The interaction with the ligand in basic solution showed a quasi-reversible, diffusion-controlled redox process.[3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of pyridine-based metal complexes and their electrochemical characterization, adapted from studies on analogous compounds. These protocols can serve as a starting point for the investigation of this compound complexes.
Synthesis of a Generic Transition Metal Complex with this compound
This protocol is a generalized procedure based on common methods for synthesizing pyridine-based metal complexes.[4][5]
Materials:
-
This compound
-
A transition metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Co(OAc)₂)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of this compound in warm ethanol.
-
In a separate flask, dissolve the corresponding metal salt in methanol or water.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.
-
The solid is washed with cold ethanol and then diethyl ether.
-
The complex is dried under vacuum.
Cyclic Voltammetry (CV) Analysis
This protocol is based on typical electrochemical experimental setups for studying metal complexes.[1][6]
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon electrode (GCE)
-
Reference electrode: Ag/AgCl (in saturated KCl)
-
Counter electrode: Platinum wire
-
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a solution of the metal complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, DMF, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or KCl).
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the redox process.
-
The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa + Epc) / 2.
Logical Workflow and Relationships
The following diagrams illustrate the logical workflow for the synthesis and electrochemical analysis of this compound metal complexes and the relationships influencing their electrochemical properties.
Caption: Experimental workflow for the synthesis and electrochemical analysis of this compound metal complexes.
Caption: Factors influencing the redox potential of this compound metal complexes.
References
- 1. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Comparative study of different synthetic routes to Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic pathways to Pyridine-2,6-diethanol, a valuable building block in pharmaceutical and materials science. The following sections detail the most prominent synthetic strategies, offering objective comparisons of their performance based on available experimental data.
Introduction
This compound, with its bifunctional nature, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry, pharmaceutical intermediates, and functional polymers. The efficiency of its synthesis is therefore of significant interest. This document outlines and compares several key synthetic approaches, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Routes Overview
Three primary strategies for the synthesis of this compound have been identified in the scientific literature:
-
Hydroxymethylation of 2,6-Lutidine followed by Chain Extension: This conceptual approach involves the initial reaction of 2,6-lutidine with formaldehyde to introduce hydroxymethyl groups, which would then require a subsequent chain extension to form the diethanol derivative.
-
Reduction of 2,6-Pyridinediacetic Acid Derivatives: This method involves the synthesis of a precursor molecule, 2,6-pyridinediacetic acid or its ester, followed by a reduction step to yield the target diol.
-
Grignard Reaction with 2,6-Pyridinedicarboxaldehyde: This pathway utilizes the reaction of 2,6-pyridinedicarboxaldehyde with a methyl Grignard reagent to introduce the two-carbon ethanol side chains.
Due to the limited availability of complete and detailed experimental protocols for the direct synthesis of this compound in the reviewed literature, this guide will focus on the most plausible and analogous synthetic transformations for which data could be found. The following sections will present the available data for closely related syntheses that provide a strong foundation for the synthesis of the target molecule.
Performance Comparison of Synthetic Precursors
While a direct comparison for this compound is challenging due to the lack of comprehensive literature, we can analyze the synthesis of its close analog, 2,6-Pyridinedimethanol, to infer the potential advantages and disadvantages of similar synthetic strategies.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Route 1: Reduction of Dimethyl 2,6-pyridinedicarboxylate | |||||
| Dimethyl 2,6-pyridinedicarboxylate | Sodium borohydride, Methanol | 0°C to 20°C, 16 hours | 96 | Not specified | [1] |
| Route 2: Hydrolysis of 2,6-Dibromomethylpyridine | |||||
| 2,6-Dibromomethylpyridine | 30% aq. Sodium hydroxide, Ethanol | Reflux, 5 hours | 88.6 | 98 (liquid phase) | [1] |
| Route 3: Oxidation of 2,6-Lutidine and Subsequent Reduction | |||||
| 2,6-Lutidine | 1. Potassium permanganate, Water 2. Sodium borohydride, Iodine, THF | 1. 85-90°C, ~2 hours 2. -5°C to room temp., 1.5 hours | 78 (oxidation), 72 (reduction) | Not specified | [2] |
| Route 4: Biocatalytic Synthesis from 2,6-Lutidine | |||||
| 2,6-Lutidine | Recombinant microbial whole cells | Not specified | >12 g/L titer | Not specified | [3] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of key precursors, which can be adapted for the synthesis of this compound.
Route 1: Reduction of Dimethyl 2,6-pyridinedicarboxylate to 2,6-Pyridinedimethanol[1]
Experimental Protocol:
-
To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL), sodium borohydride (3.3 g, 0.088 mol) was added in portions at 0°C.
-
The reaction mixture was stirred at 20°C for 16 hours.
-
Upon completion, the reaction was quenched with a saturated aqueous solution of sodium carbonate (10 mL).
-
The solvent was removed under reduced pressure.
-
The residue was taken up in a mixture of dichloromethane and methanol (10:1, 200 mL) and filtered.
-
The filtrate was dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,6-pyridinedimethanol as a white solid (3.0 g, 96% yield).
Route 2: Hydrolysis of 2,6-Dibromomethylpyridine to 2,6-Pyridinedimethanol[1]
Experimental Protocol:
-
In a 20 L reaction flask, 2640 g of 2,6-dibromomethylpyridine, 3 L of 30% aqueous sodium hydroxide solution, and 10 L of ethanol were combined.
-
The mixture was stirred and heated to reflux for 5 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture was cooled to room temperature and poured into 20 L of ice water with stirring for 20 minutes.
-
The aqueous phase was extracted twice with 10 L of dichloromethane.
-
The combined organic phases were concentrated under reduced pressure to obtain a solid product (1232 g, 88.6% yield).
Route 3: Oxidation of 2,6-Lutidine and Subsequent Reduction to 2,6-Pyridinedimethanol[2]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a 500 mL four-necked flask equipped with a stirrer and reflux condenser, 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine were added and heated to 60°C.
-
Potassium permanganate (0.5 mol) was added in small portions, maintaining the temperature at 85-90°C.
-
The reaction was continued for approximately 2 hours until the purple color disappeared.
-
The mixture was cooled, and the manganese dioxide precipitate was filtered off and washed with 100 mL of hot water.
-
The combined filtrates were concentrated to 100-130 mL and then acidified with concentrated HCl.
-
The resulting precipitate was cooled, filtered, and dried to give 2,6-pyridinedicarboxylic acid (yield: 78%).
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to 2,6-Pyridinedimethanol
-
To a 500 mL three-necked flask containing 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of THF, 3.8 g (0.1 mol) of sodium borohydride was added in portions under stirring in an ice-salt bath at -5°C.
-
The reaction was stirred for 30 minutes until gas evolution ceased.
-
A solution of 0.05 mol of iodine in 80 mL of THF was added dropwise.
-
The ice bath was removed, and the reaction was allowed to warm to room temperature and stirred for 1.5 hours.
-
The reaction was neutralized by adding 3 mol/L hydrochloric acid.
-
The solid was removed by filtration, and the filtrate was concentrated.
-
The residue was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and evaporated to give 2,6-pyridinedimethanol as a white crystal (5 g, 72% yield).
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes for the precursor 2,6-pyridinedimethanol.
Caption: Route 1: Reduction of Dicarboxylate
Caption: Route 2: Hydrolysis of Dibromide
Caption: Route 3: Two-Step from Lutidine
Conclusion
The synthesis of this compound remains a topic of interest, with several potential synthetic strategies available. While detailed, direct protocols are not abundant in the current literature, the synthesis of the closely related 2,6-pyridinedimethanol is well-documented. The presented routes, including the reduction of dicarboxylates, hydrolysis of dihalides, and a two-step oxidation-reduction from 2,6-lutidine, offer viable starting points for the development of a robust synthesis for this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures. Further research is warranted to establish and optimize a direct, high-yielding synthesis of this compound.
References
- 1. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 3. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Pyridine-2,6-diethanol. The selection of an appropriate analytical method is critical for ensuring the quality and reliability of experimental results and for meeting regulatory standards in drug development. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their strengths and limitations in the context of purity determination for this compound.
Introduction to this compound and its Purity Assessment
This compound is a key building block in the synthesis of various pharmaceutical compounds and ligands for metal complexes. Its purity is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in downstream applications. Common synthesis routes, such as the reduction of dimethyl 2,6-pyridinedicarboxylate, can introduce impurities including unreacted starting materials, partially reduced intermediates, and by-products.[1] Therefore, robust analytical methods are required to accurately quantify the purity of synthesized this compound and identify any potential contaminants.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[2] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.[3] |
| Primary Use | Quantification of known and unknown impurities, purity determination. | Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[4] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[3] |
| Limit of Detection (LOD) | Generally in the low ppm range (e.g., ~5 ppb for pyridine).[5] | Typically in the range of 0.1-1% w/w. | Low ppm to ppb range, depending on the impurity and instrument sensitivity. |
| Limit of Quantification (LOQ) | Typically 3x LOD. | Generally around 0.3-3% w/w. | Typically 3x LOD. |
| Precision | High, with RSD values typically <2%. | High, with RSD values often <1%.[4] | High, with RSD values typically <5%. |
| Accuracy | High, dependent on the availability of pure reference standards. | High, as it is a primary ratio method. | High, with proper calibration. |
| Sample Throughput | High, suitable for routine analysis. | Moderate, can be automated. | High, especially with an autosampler. |
| Key Advantages | High sensitivity, excellent for separating complex mixtures, widely available. | Provides structural information, non-destructive, can quantify "NMR silent" impurities like water.[1] | High separation efficiency for volatile compounds, provides structural information from mass spectra.[6] |
| Key Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Lower sensitivity compared to chromatographic methods, requires careful experimental setup for accurate quantification. | Limited to thermally stable and volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. A reverse-phase HPLC method is well-suited for the analysis of the polar this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of the organic phase and increase over time to elute less polar impurities.[7]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[5]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 260 nm).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a chemically identical reference standard. It relies on the use of a certified internal standard.[4]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB) are common choices.[4]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or D2O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. This is typically 30-60 seconds.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).
-
Data Analysis:
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents or volatile by-products.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase suitable for polar compounds (e.g., a wax-based column like DB-WAX or a 5% phenyl-methylpolysiloxane column like DB-5ms). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Temperature Program:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.
-
Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential impurities.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a suitable concentration.
Data Analysis:
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed by creating a calibration curve using certified reference standards for each identified impurity.
Conclusion
A comprehensive assessment of the purity of synthesized this compound is best achieved through the strategic use of multiple analytical techniques.
-
HPLC is the preferred method for routine purity analysis and the quantification of non-volatile impurities due to its high sensitivity and resolving power.
-
qNMR provides an excellent orthogonal method for determining absolute purity without the need for specific impurity standards and can offer valuable structural information about any detected impurities.
-
GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents that may not be detectable by HPLC.
For researchers in drug development, a combination of these methods provides a robust and reliable approach to fully characterize the purity profile of this compound, ensuring the quality and safety of subsequent research and manufacturing processes.
References
- 1. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2,6-Pyridinedimethanol(1195-59-1) 1H NMR [m.chemicalbook.com]
A Comparative Performance Analysis of Pyridine-2,6-diethanol-based Catalysts and Alternatives in Ethylene Polymerization
In the landscape of olefin polymerization, the quest for highly active, selective, and cost-effective catalysts is a paramount pursuit for researchers and industry professionals. This guide provides a comparative performance overview of a prominent class of late transition metal catalysts, specifically those based on pyridine-bis(imine) ligands, which are conceptually related to Pyridine-2,6-diethanol precursors, against the industry-standard Ziegler-Natta catalysts for ethylene polymerization. The following sections delve into the catalytic activity, selectivity, and the properties of the resulting polyethylene, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The performance of pyridine-bis(imine) iron catalysts and traditional Ziegler-Natta catalysts in ethylene polymerization is summarized below. The data highlights the remarkable activity of the iron-based systems, often an order of magnitude higher than conventional systems, and their ability to produce highly linear polyethylene.[1][2]
| Catalyst System | Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Activity (g PE/mol·h·bar) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Pyridine-bis(imine) Iron | 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine iron(II) dichloride | MAO | 50 | 1.0 | 2.06 x 107 | 611,000 | Bimodal | [3] |
| Pyridine-bis(imine) Iron | 2,6-bis[1-(2,4,6-trimethylanilino)ethyl]pyridine iron(II) dichloride | MAO | 50 | 1.0 | 3.75 x 106 | 250,000 | Bimodal | [3] |
| Pyridine-bis(imine) Iron | 2,6-bis[1-(2-methylnaphthylimino)ethyl]pyridineiron(II) chloride | MAO | 40 | - | 6.51 x 106 | - | - | [4] |
| Pyridine-bis(imine) Iron | Fe complex with thioether substituents (Complex 5) | MMAO-3A | 50 | 1.0 | 1.05 x 108 (oligomers) | Oligomers | - | [1] |
| Ziegler-Natta | TiCl4/MgCl2 | AlEt3 | 70-80 | 0.5-2.0 | Typically 104 - 106 | High (can be >106) | Broad | General Literature |
MAO: Methylaluminoxane; MMAO: Modified Methylaluminoxane; PE: Polyethylene.
Experimental Protocols
Detailed methodologies for ethylene polymerization using both pyridine-bis(imine) iron and Ziegler-Natta catalysts are provided to facilitate reproducibility and further research.
Ethylene Polymerization with Pyridine-bis(imine) Iron Catalyst
This protocol is based on typical solution polymerization procedures described in the literature.[3][5]
1. Catalyst Preparation and Activation:
-
The pyridine-bis(imine) iron dichloride pre-catalyst is synthesized via a template reaction of 2,6-diacetylpyridine with the corresponding aniline derivative in the presence of an iron(II) salt.[6]
-
The pre-catalyst is typically activated with a large excess of a cocatalyst, most commonly methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The Al/Fe molar ratio can range from 1000 to over 75,000.[5]
2. Polymerization Procedure:
-
A stainless-steel reactor (e.g., 1 L) is thoroughly dried and purged with nitrogen.
-
Toluene (as solvent) and the cocatalyst (MAO or MMAO) are introduced into the reactor.
-
The reactor is heated to the desired temperature (e.g., 50 °C) and pressurized with ethylene to the desired partial pressure (e.g., 1.0 MPa).
-
The pyridine-bis(imine) iron pre-catalyst, suspended in toluene, is injected into the reactor to initiate polymerization.
-
The reaction is maintained for a set duration (e.g., 30 minutes), with constant ethylene feeding to maintain the pressure.
-
The polymerization is terminated by adding an acidic quenching agent, such as acidified methanol.
-
The resulting polyethylene is collected by filtration, washed with methanol, and dried under vacuum.
Ethylene Polymerization with Ziegler-Natta Catalyst
This protocol outlines a general procedure for slurry polymerization using a supported Ziegler-Natta catalyst.[7][8]
1. Catalyst System:
-
A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., TiCl4) supported on a magnesium compound (e.g., MgCl2) and an organoaluminum cocatalyst (e.g., triethylaluminum, AlEt3).[7][8]
2. Polymerization Procedure:
-
A polymerization reactor is charged with a diluent (e.g., hexane) and the cocatalyst (AlEt3).
-
The reactor is brought to the desired polymerization temperature and pressure.
-
The solid Ziegler-Natta catalyst component is introduced into the reactor.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure.
-
The polymerization is carried out for a specific time.
-
The reaction is terminated by stopping the ethylene feed and adding a deactivating agent (e.g., isopropanol).
-
The polymer is separated from the diluent, washed to remove catalyst residues, and dried.
Visualizations
Catalytic Pathways and Workflows
The following diagrams illustrate the general activation of a pyridine-bis(imine) iron catalyst and a typical workflow for ethylene polymerization.
Caption: Activation of a pyridine-bis(imine) iron pre-catalyst with MAO.
Caption: General workflow for ethylene polymerization.
References
- 1. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the safe disposal of Pyridine-2,6-diethanol, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its derivatives can cause skin and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood.[1][2] |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the specific hazards (e.g., "Irritant").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the accurate chemical name and any available safety data.
-
Never pour this compound down the drain or dispose of it in regular trash.[2]
-
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
For large spills, immediately evacuate the area and alert others.
-
Restrict access to the spill area.
-
-
Ventilate:
-
Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
-
Contain and Absorb:
-
For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain and absorb the liquid.[2]
-
-
Collect and Dispose:
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your supervisor and your institution's EHS department, regardless of the size.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Pyridine-2,6-diethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pyridine-2,6-diethanol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research, development, and manufacturing.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[1] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[1] | Minimizes inhalation of dust or vapors which can irritate the respiratory system. |
Glove Compatibility for Pyridine Compounds:
| Glove Material | Thickness | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Nitrile | 5 mil | < 1 | Poor | Not recommended for direct or prolonged contact. Suitable for incidental splash only.[3] |
| Butyl Rubber | Not Specified | > 480 | Not Specified | Recommended for handling pyridine compounds.[1] |
| Polyvinyl Alcohol (PVA) | Not Specified | Not Specified | Not Specified | Recommended as an alternative to Butyl Rubber.[1] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a certified laboratory chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible within a ten-second travel distance.[1]
- Assemble all necessary PPE as outlined in the table above.
- Have spill control materials (e.g., absorbent pads, sand, or vermiculite) readily available.[2]
2. Handling:
- Conduct all weighing and transferring of this compound within the chemical fume hood.
- Avoid generating dust.
- Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.
- Keep containers tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
- Keep containers tightly sealed to prevent absorption of moisture and contamination.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless compatibility has been verified.
2. Labeling and Storage of Waste:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
1. Spills:
- Small Spills (inside a fume hood):
- Contain the spill with absorbent material.
- Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
- Decontaminate the area with a suitable solvent, followed by soap and water.
- Large Spills (outside a fume hood):
- Evacuate the immediate area and alert others.
- If flammable vapors are present, shut off all ignition sources.
- Contact your institution's EHS or emergency response team immediately.[1]
2. First Aid:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Health Hazards
This compound is known to cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may lead to more severe health effects. Animal studies and limited human case reports on pyridine suggest potential for liver and kidney damage with chronic exposure.[4][5]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
